4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-7-6-9(4-5-10(7)11)15(13,14)12-8-2-3-8/h4-6,8,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQLSVJHGDEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429169 | |
| Record name | 4-Bromo-N-cyclopropyl-3-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876875-59-1 | |
| Record name | 4-Bromo-N-cyclopropyl-3-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide: A Technical Guide for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The document details a robust two-step synthetic pathway, commencing with the electrophilic aromatic sulfonation of 4-bromotoluene to yield the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride. The subsequent nucleophilic substitution reaction with cyclopropylamine affords the target molecule. This guide offers in-depth experimental protocols, mechanistic insights, and characterization data to support researchers in the successful synthesis and application of this compound.
Introduction
This compound (CAS No. 876875-59-1) is a synthetically versatile intermediate widely employed in the development of novel therapeutic agents. The presence of the sulfonamide moiety, a privileged scaffold in medicinal chemistry, coupled with the bromo and cyclopropyl functionalities, allows for diverse structural modifications and the exploration of a broad chemical space. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. This guide aims to provide a detailed and practical approach to the synthesis of this important compound, catering to the needs of researchers and professionals in the field of drug development.
Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process, as illustrated in the workflow diagram below. The strategy hinges on the initial formation of a sulfonyl chloride intermediate, which is then coupled with the desired amine.
Figure 1: Overall synthetic workflow for this compound.
The first step involves the electrophilic aromatic sulfonation of commercially available 4-bromotoluene using chlorosulfonic acid. This reaction introduces the sulfonyl chloride group onto the aromatic ring. The second and final step is a nucleophilic substitution reaction where the highly reactive sulfonyl chloride is treated with cyclopropylamine in the presence of a base to yield the target sulfonamide.
Experimental Protocols
Step 1: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride
This procedure details the synthesis of the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, from 4-bromotoluene.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Bromotoluene | 106-38-7 | 171.03 | 10.0 g | 0.0585 |
| Chlorosulfonic acid | 7790-94-5 | 116.52 | 25.5 mL (3 eq.) | 0.175 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Ice | - | - | As needed | - |
| Deionized Water | - | - | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g (0.0585 mol) of 4-bromotoluene in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 25.5 mL (0.175 mol) of chlorosulfonic acid dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice (approximately 200 g) with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate to afford 4-bromo-3-methylbenzenesulfonyl chloride as a solid.
Expected Yield: ~80-90% Appearance: Off-white to pale yellow solid. CAS No.: 72256-93-0[1]
Step 2: Synthesis of this compound
This protocol describes the final step in the synthesis, the reaction of the sulfonyl chloride intermediate with cyclopropylamine.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-methylbenzenesulfonyl chloride | 72256-93-0 | 269.54 | 10.0 g | 0.0371 |
| Cyclopropylamine | 765-30-0 | 57.09 | 2.54 g (1.2 eq.) | 0.0445 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 6.2 mL (1.2 eq.) | 0.0445 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid | - | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
Procedure:
-
Dissolve 10.0 g (0.0371 mol) of 4-bromo-3-methylbenzenesulfonyl chloride in 100 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve 2.54 g (0.0445 mol) of cyclopropylamine and 6.2 mL (0.0445 mol) of triethylamine in 20 mL of dichloromethane.
-
Add the cyclopropylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with 1 M HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford pure this compound.
Expected Yield: ~75-85% Appearance: White to off-white solid. CAS No.: 876875-59-1[2][3]
Mechanistic Discussion
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Electrophilic Aromatic Sulfonation
The formation of 4-bromo-3-methylbenzenesulfonyl chloride proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
Figure 2: Simplified mechanism of electrophilic aromatic sulfonation.
The methyl group (-CH₃) is an activating, ortho-, para--directing group, while the bromine atom (-Br) is a deactivating, ortho-, para--directing group. The sulfonation occurs predominantly at the position ortho to the methyl group and meta to the bromine atom due to the stronger activating effect of the methyl group and steric hindrance at the position ortho to the bulky bromine atom.
Mechanism of Nucleophilic Acyl Substitution
The second step of the synthesis is a classic nucleophilic substitution reaction at the sulfonyl sulfur. The mechanism is as follows:
Figure 3: Mechanism of sulfonamide formation.
The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the chloride ion as a leaving group. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Characterization Data
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrNO₂S |
| Molecular Weight | 290.18 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | Not available. To be determined experimentally. |
| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (δ, ppm): Aromatic protons (3H, m), Cyclopropyl proton (1H, m), Methyl protons (3H, s), Cyclopropyl protons (4H, m). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected chemical shifts (δ, ppm): Aromatic carbons, Cyclopropyl carbons, Methyl carbon. |
| IR (KBr, cm⁻¹) | Expected characteristic peaks: N-H stretch, C-H stretch (aromatic and aliphatic), S=O stretch (asymmetric and symmetric), C-Br stretch. |
| Mass Spectrometry (ESI-MS) | Expected m/z: [M+H]⁺, [M+Na]⁺. |
Safety Considerations
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
4-Bromotoluene is a skin and eye irritant.
-
Cyclopropylamine is flammable and corrosive.
-
Triethylamine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis for this compound. The provided experimental protocols, mechanistic discussions, and characterization guidelines are intended to equip researchers with the necessary information for the successful preparation of this valuable synthetic intermediate. The versatility of this compound makes it a key building block in the design and synthesis of new chemical entities with potential therapeutic applications.
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An In-Depth Technical Guide to 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide. This molecule, situated at the intersection of several pharmacologically significant structural motifs—the arylsulfonamide, the cyclopropyl group, and a halogenated benzene ring—represents a compelling scaffold for discovery and innovation. The sulfonamide group is a cornerstone of medicinal chemistry, famously integral to the development of sulfa drugs, diuretics, and a host of other therapeutic agents.[1] The inclusion of a cyclopropyl moiety is a modern design strategy known to enhance metabolic stability and receptor affinity in drug candidates.[2]
This guide is structured to provide not just a recitation of facts, but a logical and insightful narrative into the chemical nature and potential utility of this compound. We will delve into its synthesis, backed by established chemical principles, and explore its analytical characterization with a focus on deductive interpretation of spectral data. Finally, we will survey the potential applications of this molecule, drawing upon structure-activity relationships of related compounds to illuminate promising avenues for future research.
Section 1: Physicochemical and Structural Characteristics
This compound is a multifaceted organic compound with the chemical formula C₁₀H₁₂BrNO₂S and a molecular weight of 290.18 g/mol .[3][4] Its structural architecture, featuring a bromine atom and a methyl group on the phenyl ring, offers unique electronic and steric properties that can be exploited in the design of targeted molecular interactions.
| Property | Value | Source |
| CAS Number | 876875-59-1 | [3] |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [3] |
| Molecular Weight | 290.18 g/mol | [3] |
| IUPAC Name | This compound | Internal Nomenclature |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC2CC2)Br | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Note: Some physical properties such as melting point and solubility are not widely reported in the literature, suggesting this compound may be a novel or less-studied entity. Researchers should determine these properties experimentally upon synthesis.
Figure 1: 2D Structure of this compound.
Section 2: Synthesis and Purification
The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available 4-bromotoluene. This strategy involves the initial formation of the corresponding sulfonyl chloride, followed by its reaction with cyclopropylamine.
Figure 2: Proposed synthetic workflow for this compound.
Part 1: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride
The initial step is the chlorosulfonation of 4-bromotoluene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) substituents will influence the position of sulfonation. Given the steric hindrance at the positions ortho to the bromine and the activating nature of the methyl group, the sulfonyl chloride group is expected to add ortho to the methyl group and meta to the bromo group.
Experimental Protocol:
-
Reaction Setup: In a fume hood, a solution of chlorosulfonic acid (approximately 7 equivalents) in dichloromethane is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath.[5]
-
Addition of Substrate: A solution of 4-bromotoluene (1 equivalent) in dichloromethane is added dropwise to the cooled chlorosulfonic acid solution, maintaining the temperature below 10°C.[5]
-
Reaction: The reaction mixture is stirred overnight, allowing it to slowly warm to approximately 10°C.[5]
-
Work-up: The reaction mixture is carefully and slowly added dropwise to ice-water to quench the excess chlorosulfonic acid. The resulting solid precipitate is collected by filtration and washed thoroughly with water.[5]
-
Purification: The crude 4-bromo-3-methylbenzenesulfonyl chloride can be used in the next step, or purified further if necessary. Given its reactivity with water, purification would typically involve non-aqueous methods.
Self-Validation: The successful synthesis of the intermediate can be confirmed by ¹H NMR spectroscopy. The aromatic proton signals will shift and exhibit a new splitting pattern consistent with the trisubstituted benzene ring. The presence of the sulfonyl chloride group can be confirmed by its characteristic IR stretching frequencies.
Part 2: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by cyclopropylamine. This reaction is a standard method for the formation of sulfonamides.[6][7]
Experimental Protocol:
-
Reaction Setup: 4-bromo-3-methylbenzenesulfonyl chloride (1 equivalent) is dissolved in a suitable solvent such as distilled water or an organic solvent like dichloromethane.[8]
-
Addition of Amine: Cyclopropylamine (approximately 1 equivalent) is added to the solution with continuous stirring at room temperature.[8]
-
pH Adjustment: The pH of the reaction mixture is maintained at approximately 8 using a base, such as a 3% sodium carbonate solution or pyridine, to neutralize the HCl formed during the reaction.[8]
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the precipitated product is collected by filtration, washed with water, and dried.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.[8][9]
Self-Validation: The final product's identity and purity should be confirmed by a suite of analytical techniques including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The disappearance of the sulfonyl chloride and the appearance of the N-H proton signal in the NMR spectrum, along with the correct mass-to-charge ratio in the mass spectrum, will validate the successful synthesis.
Section 3: Analytical Characterization
A thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the N-H proton, and the cyclopropyl protons. The aromatic region should display a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The methyl group will appear as a singlet. The N-H proton will likely be a broad singlet, and its chemical shift can be influenced by solvent and concentration.[3] The cyclopropyl protons will exhibit a characteristic complex multiplet in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 120-150 ppm). The methyl carbon will appear in the upfield region. The cyclopropyl carbons are expected at a characteristically high field, with one carbon deshielded due to its attachment to the nitrogen.[10]
Predicted ¹H and ¹³C NMR Chemical Shifts: While experimental data is not readily available, predictions based on structure and data from related compounds can provide a useful guide.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 (complex multiplets) | 120 - 145 |
| Methyl (CH₃) | ~2.4 (singlet) | ~20 |
| N-H | 5.0 - 8.0 (broad singlet) | - |
| Cyclopropyl CH | 2.0 - 2.5 (multiplet) | 25 - 35 |
| Cyclopropyl CH₂ | 0.5 - 1.0 (multiplet) | 5 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key characteristic absorption bands are expected for:
-
N-H stretch: A peak in the region of 3200-3400 cm⁻¹.[11]
-
C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
S=O stretch (asymmetric and symmetric): Two strong bands, typically around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively, which are characteristic of the sulfonamide group.[12]
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
S-N stretch: A peak in the 900-950 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For benzenesulfonamides, a common fragmentation pathway involves the loss of SO₂ (64 Da).[13][14] The cleavage of the S-N bond is also a characteristic fragmentation.[14]
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (289/291 for the bromine isotopes).
-
[M - SO₂]⁺: A fragment resulting from the loss of sulfur dioxide.
-
[ArSO₂]⁺: A fragment corresponding to the 4-bromo-3-methylphenylsulfonyl cation.
-
[Cyclopropyl-NH]⁺: A fragment corresponding to the cyclopropylamine moiety.
Section 4: Potential Applications and Future Directions
While specific biological activity data for this compound is not yet prevalent in the literature, the structural motifs present in the molecule suggest several promising avenues for investigation.
Figure 3: Potential research applications for this compound.
-
Antimicrobial Agents: The benzenesulfonamide core is a well-established pharmacophore in antimicrobial drug discovery.[6] Further derivatization and screening against various bacterial and fungal strains could reveal potent antimicrobial activity.
-
Anticancer Agents: Many benzenesulfonamide derivatives are known to be inhibitors of carbonic anhydrases, some of which are overexpressed in various cancers.[15] The specific substitution pattern of the title compound may confer selectivity for certain carbonic anhydrase isoforms.
-
Central Nervous System (CNS) Active Agents: The incorporation of a cyclopropyl group has been linked to compounds with activity in the central nervous system.
-
Agrochemicals: Benzenesulfonamide derivatives have also found applications as insecticides.[16]
The presence of the bromine atom provides a handle for further synthetic modifications via cross-coupling reactions, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.[17] This would be a logical next step to explore the full potential of this chemical scaffold.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and a framework for its analytical characterization. The exploration of its biological activities represents a promising frontier for the development of novel therapeutic agents and other functional molecules. It is my hope that this guide will serve as a valuable resource for researchers embarking on the study of this intriguing molecule.
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An In-depth Technical Guide to the Characterization of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1] The incorporation of a cyclopropyl moiety is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[2] This guide provides a comprehensive overview of the essential physicochemical properties and a detailed protocol for the synthesis and characterization of this compound, a molecule of interest for further investigation in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [3] |
| Molecular Weight | 290.18 g/mol | [4][5] |
| CAS Number | 876875-59-1 | [6] |
| Appearance | Predicted to be a solid | N/A |
| Melting Point | Not available. The starting material, 4-bromo-3-methylbenzenesulfonyl chloride, has a melting point of 58-61 °C. | [7] |
| Solubility | Solubility in common organic solvents is expected, but experimental data is not readily available. | N/A |
| Storage | Store in a cool, dry place, sealed from moisture. Recommended storage temperatures range from room temperature to 2-8°C. | [5] |
Synthesis and Purification
The synthesis of this compound is readily achieved through the nucleophilic substitution reaction between 4-bromo-3-methylbenzenesulfonyl chloride and cyclopropylamine. This is a well-established method for the formation of sulfonamides.[8][9]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Addition of Amine: Slowly add cyclopropylamine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with the addition of water.
-
Extraction: Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
A combination of spectroscopic techniques is employed to unequivocally confirm the structure of the synthesized compound.
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is crucial for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 1H | Aromatic H |
| ~7.6-7.7 | dd | 1H | Aromatic H |
| ~7.4-7.5 | d | 1H | Aromatic H |
| ~5.5-6.0 | br s | 1H | N-H |
| ~2.5 | s | 3H | Ar-CH₃ |
| ~2.3-2.4 | m | 1H | Cyclopropyl CH |
| ~0.6-0.8 | m | 2H | Cyclopropyl CH₂ |
| ~0.4-0.6 | m | 2H | Cyclopropyl CH₂ |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary from experimental values.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~140-142 | Aromatic C-S |
| ~138-140 | Aromatic C-CH₃ |
| ~134-136 | Aromatic C-H |
| ~132-134 | Aromatic C-H |
| ~128-130 | Aromatic C-H |
| ~125-127 | Aromatic C-Br |
| ~30-32 | Cyclopropyl CH |
| ~22-24 | Ar-CH₃ |
| ~6-8 | Cyclopropyl CH₂ |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary from experimental values.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are expected in the following regions:
| Wavenumber (cm⁻¹) | Assignment |
| 3250-3350 | N-H stretch |
| 2950-3050 | C-H stretch (aromatic and aliphatic) |
| 1330-1370 | Asymmetric SO₂ stretch |
| 1150-1180 | Symmetric SO₂ stretch |
| 1550-1600 | C=C stretch (aromatic) |
| 550-650 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Expected Molecular Ion: [M+H]⁺ ≈ 290.99 (for ⁷⁹Br) and 292.99 (for ⁸¹Br) in a ~1:1 ratio.
-
Major Fragmentation Pathway: A characteristic fragmentation of benzenesulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion.[1][3]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized compound.
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10][11]
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 254 nm.[13]
-
Injection Volume: 10 µL.
This method should provide a sharp, well-resolved peak for the pure compound, allowing for accurate purity determination.
Safety and Handling
Working with the reagents required for the synthesis of this compound necessitates strict adherence to safety protocols.
-
4-bromo-3-methylbenzenesulfonyl chloride: This is a corrosive solid.[7] Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Cyclopropylamine: This is a highly flammable and corrosive liquid.[1][10][11][13][14] It is harmful if swallowed, in contact with skin, or if inhaled.[1] Use in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
General Precautions: Always wear appropriate PPE. Work in a well-ventilated area. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Characterization Workflow Diagram
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. labsolu.ca [labsolu.ca]
- 4. usbio.net [usbio.net]
- 5. achmem.com [achmem.com]
- 6. N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide 98% - CAS:876875-59-1 - 如吉生物科技 [shruji.com]
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- 8. researchgate.net [researchgate.net]
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- 10. echemi.com [echemi.com]
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- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Spectral Characteristics of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
The structure of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide incorporates several key features that will be reflected in its spectral data: a 1,2,4-trisubstituted benzene ring, a methyl group, a bromine atom, a sulfonamide linkage, and a cyclopropyl ring. Understanding the interplay of these components is crucial for accurate spectral interpretation.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to provide distinct signals for the aromatic, methyl, and cyclopropyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (position 2) | 7.8 - 8.0 | d | ~2.0 |
| Aromatic H (position 5) | 7.6 - 7.8 | dd | ~8.5, ~2.0 |
| Aromatic H (position 6) | 7.3 - 7.5 | d | ~8.5 |
| Sulfonamide N-H | 5.0 - 6.0 | br s | - |
| Methyl (CH₃) | 2.4 - 2.6 | s | - |
| Cyclopropyl CH | 2.2 - 2.4 | m | - |
| Cyclopropyl CH₂ | 0.5 - 0.9 | m | - |
Interpretation:
-
Aromatic Protons: The three aromatic protons will appear in the downfield region (7.3-8.0 ppm). The proton at position 2, being ortho to the strongly electron-withdrawing sulfonyl group, is expected to be the most deshielded and appear as a doublet due to coupling with the proton at position 6. The proton at position 5 will be a doublet of doublets, coupling to both adjacent protons. The proton at position 6 will be a doublet, coupling to the proton at position 5.
-
Sulfonamide Proton: The N-H proton of the sulfonamide will likely appear as a broad singlet in the mid-field region. Its chemical shift can be highly variable depending on the solvent and concentration.
-
Methyl Protons: The methyl group at position 3 will give a sharp singlet at around 2.4-2.6 ppm.
-
Cyclopropyl Protons: The cyclopropyl protons will be in the upfield region. The methine proton (CH) attached to the nitrogen will be more deshielded than the methylene protons (CH₂). The methylene protons will likely appear as a complex multiplet due to geminal and cis/trans coupling.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-S | 138 - 142 |
| Aromatic C-Br | 120 - 124 |
| Aromatic C-CH₃ | 139 - 143 |
| Aromatic CH (position 2) | 128 - 132 |
| Aromatic CH (position 5) | 133 - 137 |
| Aromatic CH (position 6) | 125 - 129 |
| Methyl (CH₃) | 20 - 23 |
| Cyclopropyl CH | 28 - 32 |
| Cyclopropyl CH₂ | 5 - 10 |
Interpretation:
-
Aromatic Carbons: The quaternary carbons attached to the sulfonyl, bromo, and methyl groups will have distinct chemical shifts. The carbon attached to the bromine (C-Br) will be influenced by the heavy atom effect. The remaining aromatic CH carbons will appear in the typical aromatic region (125-137 ppm).
-
Aliphatic Carbons: The methyl carbon will resonate in the upfield aliphatic region. The cyclopropyl carbons will also be in the upfield region, with the methylene carbons being particularly shielded.
Predicted Infrared (IR) Spectral Data
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Sulfonamide) | 3200 - 3300 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic - CH₃, Cyclopropyl) | 2850 - 3000 | Stretching |
| S=O (Sulfonamide) | 1330 - 1360 (asymmetric), 1150 - 1180 (symmetric) | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| S-N (Sulfonamide) | 900 - 950 | Stretching |
| C-Br | 500 - 600 | Stretching |
Interpretation:
The most prominent peaks will be the strong S=O stretching vibrations of the sulfonamide group. The N-H stretch will appear as a medium-intensity peak in the 3200-3300 cm⁻¹ region. The aromatic and aliphatic C-H stretches will be observed in their respective regions. The C-Br stretch will be in the fingerprint region and may be difficult to assign definitively.
Predicted Mass Spectrometry (MS) Data
Electron Ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) should be observable, along with characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Interpretation of Major Fragments:
-
m/z 290/292: Molecular ion peak, showing the characteristic isotopic pattern for a monobrominated compound.
-
m/z 249/251: Loss of the cyclopropyl group (C₃H₅).
-
m/z 234/236: Cleavage of the S-N bond, resulting in the 4-bromo-3-methylbenzenesulfonyl cation.
-
m/z 226/228: Loss of sulfur dioxide (SO₂).
-
m/z 169/171: Further fragmentation of the 4-bromo-3-methylbenzenesulfonyl cation by loss of SO₂, leading to the bromotolyl cation.
Experimental Protocols
For the acquisition of the spectral data discussed, the following standard methodologies would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the compound directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition and Processing: Record the mass spectrum and analyze the molecular ion and fragmentation patterns.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The interpretations of the predicted NMR, IR, and MS spectra are grounded in fundamental principles of spectroscopy and analysis of related molecular structures. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification and characterization of this and similar compounds.
References
-
PubChem. Cyclopropanesulfonamide. [Link]
-
SpectraBase. 4-Bromo-N-(cyclopropylmethyl)-N-methylbenzenesulfonamide. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to the Biological Activity of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide Derivatives
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the specific, yet underexplored, class of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide derivatives. While direct extensive research on this particular substitution pattern is nascent, this document synthesizes existing knowledge on closely related analogues to project the likely biological activities, mechanisms of action, and therapeutic potential of this chemical series. By examining the established roles of the 4-bromo, 3-methyl, and N-cyclopropyl substituents on the benzenesulfonamide core, we provide a predictive framework for researchers, scientists, and drug development professionals. This guide covers the foundational synthesis, probable anticancer and antimicrobial activities, and the critical role of carbonic anhydrase inhibition. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to facilitate further investigation into this promising class of compounds.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
Benzenesulfonamides are a privileged structural motif in drug discovery, characterized by a benzene ring linked to a sulfonamide group (-SO₂NH₂). This functional group is a potent zinc-binding moiety, a feature that has been expertly exploited in the design of inhibitors for a wide range of metalloenzymes. The therapeutic landscape of benzenesulfonamide derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents[1]. The specific biological profile of a benzenesulfonamide derivative is intricately dictated by the nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen.
This guide focuses on the largely uncharacterized biological potential of this compound and its derivatives. The constituent parts of this molecule suggest a confluence of favorable properties for biological activity:
-
The Benzenesulfonamide Core : Provides the foundational scaffold for enzyme inhibition.
-
4-Bromo Substitution : Halogen substitutions, particularly bromine, are known to modulate the electronic properties and lipophilicity of the molecule, often enhancing biological activity[2].
-
3-Methyl Substitution : This group can influence the orientation of the molecule within a binding pocket and affect its metabolic stability.
-
N-Cyclopropyl Group : This small, rigid ring system can impart favorable conformational constraints and metabolic stability, and is a feature of several known bioactive compounds[3].
By dissecting the known biological effects of these individual components in related molecules, we can construct a probable profile of activity for the title compound and its derivatives.
Synthetic Strategy: A Pathway to Novel Derivatives
The synthesis of this compound derivatives is predicated on a straightforward and well-established chemical pathway. The key intermediate is the corresponding sulfonyl chloride, which can then be reacted with a variety of amines to generate a library of derivatives.
Synthesis of the Key Intermediate: 4-bromo-3-methylbenzenesulfonyl chloride
The synthesis of 4-bromo-3-methylbenzenesulfonyl chloride (CAS 72256-93-0) is the critical first step[4][5]. A common and effective method is the chlorosulfonation of 4-bromo-3-methylaniline.
Experimental Protocol: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.
-
Chlorosulfonation : To a solution of 4-bromo-3-methylaniline in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5°C)[6].
-
Reaction Monitoring : Stir the reaction mixture at a low temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up : Carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography.
Safety Note : Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of this compound
The target compound can be synthesized by the reaction of the sulfonyl chloride intermediate with cyclopropylamine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-methylbenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Amine Addition : To this solution, add cyclopropylamine, often in the presence of a base such as triethylamine or pyridine to scavenge the HCl byproduct.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up : Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the desired this compound.
This modular synthetic approach allows for the generation of a diverse library of derivatives by substituting cyclopropylamine with other primary or secondary amines.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Predicted Biological Activities and Mechanisms of Action
Based on the extensive literature on related benzenesulfonamide derivatives, the primary biological activities of this compound and its analogues are predicted to be in the realms of anticancer and antimicrobial chemotherapy.
Anticancer Activity: Targeting Carbonic Anhydrases
A significant body of evidence points to the inhibition of carbonic anhydrases (CAs) as a primary mechanism of anticancer activity for benzenesulfonamides[7][8]. CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.
The Role of Carbonic Anhydrases in Cancer
In many solid tumors, hypoxic conditions lead to an overexpression of certain CA isoforms, particularly the transmembrane enzymes CA IX and CA XII[9][10]. These enzymes are crucial for tumor cell survival and proliferation as they help to maintain a neutral intracellular pH by exporting protons, while contributing to an acidic tumor microenvironment which promotes tumor invasion and metastasis.
Predicted Mechanism of Action
It is highly probable that this compound derivatives will act as inhibitors of carbonic anhydrases. The primary sulfonamide group is expected to coordinate with the zinc ion in the active site of the enzyme, leading to its inhibition. The bromo and methyl substituents on the benzene ring, along with the N-cyclopropyl group, will likely interact with the surrounding amino acid residues in the active site, influencing the potency and isoform selectivity of the inhibition[11]. Selective inhibition of the tumor-associated CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is a key goal in the development of sulfonamide-based anticancer agents to minimize side effects.
Structure-Activity Relationship (SAR) Insights
-
Primary Sulfonamide : The unsubstituted -SO₂NH₂ group is generally crucial for potent CA inhibition.
-
Aromatic Substitution : The 4-bromo and 3-methyl groups are predicted to enhance binding affinity through hydrophobic and halogen bonding interactions within the enzyme's active site. Studies on other benzenesulfonamides have shown that halogen substitution can lead to potent and selective CA inhibitors[2].
-
N-Substitution : While a primary sulfonamide is often optimal for CA inhibition, N-substitution with a small, rigid group like cyclopropyl can still be accommodated within the active site of some CA isoforms and may enhance selectivity.
Diagram of the Hypothesized Anticancer Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Bromo-3-methylbenzenesulfonyl chloride [oakwoodchemical.com]
- 6. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide in Modern Drug Discovery: A Technical Guide
For Immediate Release
Shanghai, China – January 21, 2026 – In the landscape of modern pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the efficient discovery of novel therapeutics. This technical guide provides an in-depth analysis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide, a key building block in contemporary medicinal chemistry. While this compound is not an active therapeutic agent in itself and thus lacks a specific "mechanism of action," its significance lies in its role as a precursor for a diverse range of biologically active molecules, particularly in the realm of kinase inhibitors. This document, intended for researchers, scientists, and drug development professionals, will elucidate the chemical rationale behind its use, outline its synthesis, and explore its application in the development of targeted therapies.
The Power of the Sulfonamide Scaffold: A Cornerstone of Medicinal Chemistry
The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in drug discovery, a status it has held since the advent of the first sulfa drugs in the 1930s.[1][2] Initially celebrated for their revolutionary antibacterial properties, sulfonamides have since demonstrated a remarkable breadth of biological activities, leading to their incorporation into drugs for a wide array of diseases.[3][4][5]
The versatility of the sulfonamide moiety stems from several key features:
-
Synthetic Tractability: The synthesis of sulfonamides is robust and well-established, allowing for the straightforward generation of diverse chemical libraries.
-
Hydrogen Bonding Capability: The N-H and S=O groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
-
Metabolic Stability: The sulfonamide group is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.
-
Modularity: The two substituents on the sulfur and nitrogen atoms can be readily modified to fine-tune the steric and electronic properties of the molecule, enabling precise optimization of target binding and selectivity.
These properties have led to the development of sulfonamide-containing drugs approved for treating cancer, viral infections, inflammation, glaucoma, and cardiovascular disorders, among others.[1][2]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis.
| Property | Value |
| CAS Number | 876875-59-1 |
| Molecular Formula | C₁₀H₁₂BrNO₂S |
| Molecular Weight | 290.18 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents |
Synthesis and Chemical Reactivity
The synthesis of this compound is typically achieved through a two-step process starting from 4-bromo-3-methylaniline. The presence of the bromine atom is a key strategic feature, as it provides a reactive handle for further chemical modifications, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at this position, a critical step in building molecular complexity and exploring the structure-activity relationship (SAR) of derivative compounds.
Proposed Synthetic Protocol:
-
Diazotization and Sulfonylation: 4-bromo-3-methylaniline is first diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl). The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to form 4-bromo-3-methylbenzenesulfonyl chloride.
-
Amination: The crude 4-bromo-3-methylbenzenesulfonyl chloride is then reacted with cyclopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane to yield the final product, this compound.
Caption: Proposed two-step synthesis of the target intermediate.
Application in the Development of Kinase Inhibitors
A primary application of this compound is as a foundational scaffold for the synthesis of protein kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.
The general mechanism of action for many sulfonamide-based kinase inhibitors involves competitive binding at the ATP-binding site of the target kinase. The sulfonamide moiety often forms key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site, preventing ATP from binding and thereby blocking the downstream phosphorylation cascade.
Caption: General mechanism of ATP-competitive kinase inhibition.
Experimental Workflow: From Intermediate to Lead Compound
A typical drug discovery workflow utilizing this compound would involve the following key stages:
-
Library Synthesis: A library of diverse analogues is synthesized by performing various cross-coupling reactions at the bromine position of the starting intermediate. This allows for the exploration of different chemical spaces around the core scaffold.
-
High-Throughput Screening (HTS): The synthesized library is screened against a panel of target kinases using biochemical assays (e.g., LanthaScreen™, HTRF®) to identify initial "hits" that show inhibitory activity.
-
Hit-to-Lead Optimization: The most promising hits are selected for further medicinal chemistry optimization. This involves synthesizing additional analogues to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
In Vitro and In Vivo Testing: Lead compounds are then subjected to a battery of in vitro cellular assays to confirm their on-target activity and assess their effects on cell proliferation and signaling. The most promising candidates are then advanced to in vivo studies in animal models to evaluate their efficacy and safety.
Caption: Drug discovery workflow using the intermediate.
Conclusion
This compound represents a quintessential example of a modern chemical building block. While it lacks an intrinsic biological mechanism of action, its true value is realized through its strategic application in the synthesis of potent and selective therapeutic agents. Its combination of a versatile sulfonamide scaffold and a reactive bromine handle makes it an invaluable tool for medicinal chemists aiming to develop the next generation of targeted therapies, particularly in the highly competitive field of kinase inhibition. The continued exploration of derivatives from this and similar intermediates will undoubtedly fuel the drug discovery pipeline for years to come.
References
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. Link
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. Link
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity. Link
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed. Link
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company. Link
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An In-Depth Technical Guide to the Safe Handling of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide (CAS No. 876875-59-1). It is intended for researchers, chemists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from established safety data and best practices in chemical laboratory operations, emphasizing the causality behind each procedural step to ensure a self-validating system of safety.
Compound Profile and Significance
This compound is a substituted sulfonamide compound. Such molecules are pivotal building blocks in medicinal chemistry and pharmaceutical research.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antimicrobial, antiviral, and enzyme-inhibiting drugs.[1] Given its role as a reactive intermediate for creating more complex, biologically active molecules, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring operator safety and experimental integrity.
| Property | Value | Reference |
| CAS Number | 876875-59-1 | [2][3] |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [2][4] |
| Molecular Weight | 290.18 g/mol | [4] |
| Appearance | Solid (Typical) | |
| Storage | Sealed in a dry, cool (2-8°C or Room Temp) environment | [2][4] |
Hazard Identification and Risk Assessment
The foundational step in safe handling is a comprehensive understanding of the compound's intrinsic hazards. This compound is classified as hazardous under the Globally Harmonized System (GHS).[4]
GHS Classification
The GHS classification provides a universally understood summary of the potential health risks associated with the compound.
| Hazard Class | Signal Word | Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning |
ngcontent-ng-c780544980="" class="ng-star-inserted"> | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | |
| Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled | |
| Data synthesized from supplier safety information and GHS standards.[4][5] |
Toxicological Profile and Rationale for Caution
The GHS classifications indicate that this compound poses multiple health risks upon exposure.
-
Oral Toxicity (H302): Ingestion of the compound can lead to harmful systemic effects. This necessitates strict prohibitions on eating, drinking, or smoking in laboratory areas.[6]
-
Skin and Eye Irritation (H315, H319): Direct contact with the solid powder or solutions can cause significant irritation.[7] The causality stems from the chemical's ability to interact with and potentially damage epithelial tissues. This underpins the mandatory requirement for gloves and eye protection.
-
Inhalation Toxicity (H332): As a fine powder, the compound can be easily aerosolized. Inhaling these fine particles may cause respiratory tract irritation and potential systemic harm.[7] This is the primary reason for handling the solid material within a certified chemical fume hood or other ventilated enclosure.
Proactive Risk Assessment Workflow
A risk assessment should be performed before any new experimental procedure involving this compound. This process is not merely a checklist but a critical thinking exercise to anticipate and mitigate potential exposures.
Caption: Proactive Risk Assessment Workflow.
Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering solutions over personal protective equipment. Both are essential for handling this compound safely.
Engineering Controls
The primary engineering control is to minimize the concentration of airborne contaminants.
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and volatile solutions must be performed inside a properly functioning chemical fume hood. This is the most effective way to prevent inhalation exposure.[7]
-
Ventilation: The laboratory should be well-ventilated to handle any fugitive emissions.[8]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. The selection of PPE must be deliberate and based on the specific risks.[9]
| Body Area | Required PPE | Specification and Rationale (The 'Why') |
| Hands | Chemical-resistant gloves | Nitrile gloves are required. For prolonged contact or handling of solutions, consider thicker gloves. Double-gloving is best practice. This prevents skin contact, mitigating the H315 (skin irritation) hazard.[6][10] |
| Eyes/Face | Safety goggles with side shields or a face shield | Standard safety glasses are insufficient. Full-seal goggles protect against dust and splashes from all angles, directly addressing the H319 (serious eye irritation) hazard.[10][11] |
| Body | Laboratory coat | A closed-front, long-sleeved lab coat made of a low-permeability fabric protects skin and personal clothing from accidental spills and contamination.[6] |
| Respiratory | As needed, based on risk assessment | While a fume hood is the primary control, an N95-rated respirator may be required if work outside a hood is unavoidable or during a large spill cleanup to prevent inhalation of particulates (H332).[7][11] |
Standard Operating Procedures (SOPs)
Adherence to established protocols is critical for reproducible science and operator safety.
Experimental Workflow: Safe Weighing and Dissolution
This protocol outlines the essential steps for safely handling the solid compound and preparing a stock solution.
Caption: Workflow for Safe Weighing and Dissolution.
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing accidental release.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] Some suppliers recommend refrigerated storage (2-8°C).[4]
-
Incompatibilities: Keep away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[7]
-
Stability: The compound is stable under recommended storage conditions.[7] Upon combustion, it may produce hazardous decomposition products including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[7][12]
Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Procedure: Dispose of the material and its container through a licensed chemical destruction facility.[7]
-
Prohibition: Do not allow the material to enter sewer systems or waterways.[8]
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
The following table provides immediate actions to be taken following an exposure. Medical attention should always be sought after providing initial first aid.
| Exposure Route | Immediate First-Aid Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or physician immediately.[7] |
Spill Response
For a minor spill within a chemical fume hood:
-
Ensure appropriate PPE is worn, including respiratory protection if necessary.
-
Cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[12]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
For large spills, evacuate the area and contact institutional emergency response personnel.
References
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- ChemicalBook. 4-BroMo-N-cyclopropyl-3-(trifluoroMethyl)
- MySkinRecipes. This compound.
- ECHEMI. 4-BROMO-N-(CHLORO-PHENYL-METHYLENE)
- BLD Pharm. 1179167-83-9|4-Bromo-N-cyclopropyl-N-methylbenzenesulfonamide.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Achmem. This compound.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonamide. (2009-11-05).
- Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-N-methylbenzenesulfonamide. (2024-04-01).
- Sigma-Aldrich.
- Labsolu. N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide.
- Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27).
- ResearchGate. Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
- PubChem.
- PubChem.
- Sigma-Aldrich. 4-Bromobenzenesulfonamide = 99.0 T 701-34-8.
- Sigma-Aldrich. This compound | 876875-59-1.
- A2B Chem. 458618 N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide CAS: 876875-59-1.
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An In-depth Technical Guide to 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide: A Pivotal Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide, a key building block in contemporary medicinal chemistry. While the specific initial synthesis of this compound is not prominently documented in publicly accessible literature, its structural motifs and reactivity position it as a valuable intermediate in the development of targeted therapeutics. This guide will delve into the historical context of sulfonamides in medicine, a plausible and detailed synthesis protocol for this compound based on established chemical principles, and its burgeoning applications in the design of kinase inhibitors and targeted protein degraders. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical guide and a forward-looking perspective on the utility of this versatile molecule.
Introduction: The Enduring Legacy of the Sulfonamide Scaffold
The journey of the sulfonamide functional group in medicine is a remarkable narrative of serendipity, systematic investigation, and enduring relevance. From the initial discovery of their antibacterial properties in the early 20th century, which revolutionized the treatment of infectious diseases, sulfonamides have evolved into a privileged scaffold in drug design. Their therapeutic landscape has expanded to include diuretics, antidiabetic agents, and, more recently, highly targeted anticancer therapies.[1]
The benzenesulfonamide core, in particular, offers a synthetically tractable and conformationally influential backbone for the construction of complex molecular architectures. The strategic placement of various substituents on the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of physicochemical properties and biological activity. This compound emerges from this rich history as a modern iteration of the sulfonamide scaffold, tailored for contemporary drug discovery paradigms such as kinase inhibition and targeted protein degradation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 876875-59-1 | [2][3] |
| Molecular Formula | C₁₀H₁₂BrNO₂S | |
| Molecular Weight | 290.2 g/mol | |
| Appearance | White to off-white solid | Commercially available |
| Purity | Typically ≥98% |
Synthesis of this compound: A Detailed Protocol
Synthesis of the Precursor: 4-bromo-3-methylbenzenesulfonyl chloride
The initial step involves the conversion of 4-bromo-3-methylaniline to the corresponding sulfonyl chloride via a Sandmeyer-type reaction.
Reaction Scheme:
Figure 1: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride.
Step-by-Step Protocol:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-bromo-3-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(II) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(II) chloride solution with vigorous stirring. The temperature should be maintained between 20-30 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2-3 hours at room temperature.
-
Pour the reaction mixture onto ice-water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-bromo-3-methylbenzenesulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation or crystallization.
-
Synthesis of this compound
The final step is the sulfonylation of cyclopropylamine with the prepared 4-bromo-3-methylbenzenesulfonyl chloride.
Reaction Scheme:
Figure 2: Synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Amine Addition:
-
To the cooled solution, add a base such as triethylamine or pyridine (1.5-2 equivalents).
-
Slowly add cyclopropylamine (1.1-1.2 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Applications in Drug Discovery
The structural features of this compound make it a highly valuable building block in modern drug discovery, particularly in the development of kinase inhibitors and targeted protein degraders.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has been a major focus of pharmaceutical research. The benzenesulfonamide scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The N-cyclopropyl group can provide favorable interactions within the hydrophobic regions of the active site, while the bromo- and methyl-substituents on the phenyl ring offer vectors for further chemical modification to enhance potency and selectivity.
Logical Workflow for Kinase Inhibitor Development:
Figure 3: Workflow for utilizing the subject compound in kinase inhibitor synthesis.
Targeted Protein Degradation (TPD)
Targeted protein degradation is a rapidly emerging therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker.
This compound is an ideal starting point for the synthesis of PROTACs. The sulfonamide portion can be incorporated into a warhead that binds to the target protein, while the bromine atom provides a convenient handle for attaching a linker connected to an E3 ligase ligand. The cyclopropyl group can contribute to the overall binding affinity and desirable physicochemical properties of the final PROTAC molecule.
Conceptual Design of a PROTAC:
Figure 4: Conceptual framework for a PROTAC utilizing the subject compound.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring utility of the sulfonamide scaffold in medicinal chemistry. While its own discovery story may be unassuming, its role as a versatile and strategically functionalized building block is of significant importance. The combination of a reactive bromine handle, a lipophilic cyclopropyl group, and the proven benzenesulfonamide core provides a powerful platform for the synthesis of next-generation therapeutics. As the fields of kinase inhibition and targeted protein degradation continue to mature, the demand for well-designed and readily accessible chemical tools like this compound is poised to grow. Future research will likely see this compound incorporated into increasingly complex and potent drug candidates, further solidifying the legacy of the sulfonamide in the ongoing quest for novel medicines.
References
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Chemsigma. (n.d.). 876875-59-1 this compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Henning, N. J., & Crews, C. M. (2021). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. Nature Cell Biology, 23(5), 453–463. Retrieved from [Link]
-
Lin, X., Li, X., & Tang, W. (2022). Targeted protein degradation: advances in drug discovery and clinical practice. Signal Transduction and Targeted Therapy, 7(1), 193. Retrieved from [Link]
-
Lee, J. H., Jo, Y. H., Kim, N. J., & Inn, K. S. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & medicinal chemistry letters, 25(17), 3694–3698. Retrieved from [Link]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved from [Link]
-
Khan, I. U., John, P., Anwar, F., Sharif, S., & Tiekink, E. R. T. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989. Retrieved from [Link]
-
Wu, Y. H., Hung, M. S., et al. (2024). PROTAC-induced protein structural dynamics in targeted protein degradation. eLife, 12, e85165. Retrieved from [Link]
-
Bricteux, L., et al. (2022). Targeted protein degradation: Emerging concepts and protein state-specific targeting principles. Biochemical Society Transactions, 50(1), 1-13. Retrieved from [Link]
-
Lee, H., et al. (2019). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 24(18), 3326. Retrieved from [Link]
-
Scott, T. G., & Wright, J. E. (2019). Advances in targeted degradation of endogenous proteins. Essays in Biochemistry, 63(2), 215-226. Retrieved from [Link]
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- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1179167-83-9|4-Bromo-N-cyclopropyl-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
Methodological & Application
The Strategic Application of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the strategic use of well-defined building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide has emerged as a particularly valuable scaffold. Its unique combination of a reactive aryl bromide, a metabolically robust N-cyclopropyl group, and the versatile sulfonamide moiety provides a powerful platform for the synthesis of diverse compound libraries targeting a wide array of biological targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, providing both the theoretical underpinnings and practical, field-proven protocols for its application.
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.[1] The N-cyclopropyl substituent is known to enhance metabolic stability, improve potency, and modulate physicochemical properties such as pKa, which can be critical for optimizing drug-like characteristics. The strategic placement of a bromine atom on the benzene ring opens a gateway for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of molecular fragments and the exploration of vast chemical space. This application note will delve into the synthesis of the title compound and its subsequent elaboration using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
Core Attributes and Strategic Advantages
The utility of this compound as a building block stems from several key structural features:
| Feature | Advantage in Drug Discovery |
| Aryl Bromide | A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck), allowing for the introduction of diverse substituents. |
| N-Cyclopropyl Group | Often enhances metabolic stability, improves binding affinity to target proteins, and can favorably modulate lipophilicity and membrane permeability. |
| Sulfonamide Moiety | A well-established pharmacophore with a wide range of biological activities. It can act as a hydrogen bond donor and acceptor, contributing to target engagement. |
| Methyl Group | Provides steric and electronic influence, which can be exploited to fine-tune binding interactions and selectivity. |
Synthetic Protocols
Protocol 1: Synthesis of this compound
This two-step protocol outlines the synthesis of the title compound from commercially available starting materials. The first step involves the sulfonyl chlorination of 4-bromotoluene, followed by the reaction of the resulting sulfonyl chloride with cyclopropylamine.
Step 1: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride
-
Rationale: This reaction proceeds via an electrophilic aromatic substitution, where chlorosulfonic acid acts as the electrophile. The methyl group is an ortho-, para-director; however, the sterically less hindered position ortho to the methyl group and meta to the bromo group is favored for sulfonation.
-
Materials:
-
4-bromotoluene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Water
-
-
Procedure:
-
In a fume hood, cool a solution of 4-bromotoluene (1.0 eq) in dichloromethane (DCM) to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-methylbenzenesulfonyl chloride.[2] This intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Rationale: This is a standard nucleophilic substitution reaction where the amine (cyclopropylamine) attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.
-
Materials:
-
4-bromo-3-methylbenzenesulfonyl chloride (from Step 1)
-
Cyclopropylamine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve the crude 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) as a base.
-
Slowly add cyclopropylamine (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Application in Cross-Coupling Reactions: Gateway to Chemical Diversity
The presence of the aryl bromide in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in drug discovery for rapidly generating analogs with diverse functionalities.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.
-
Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
-
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.
-
Rationale: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to a Pd(0) species. The coordinated amine is then deprotonated by a base to form a palladium-amido complex, which undergoes reductive elimination to form the C-N bond.[3][4]
-
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq)
-
Solvent (e.g., Toluene or 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.
-
Add the base, this compound (1.0 eq), and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired arylamine derivative.
-
Drug Discovery Workflow and Signaling Pathway Context
The application of this compound is particularly relevant in the development of kinase inhibitors, a major class of targeted therapeutics in oncology and immunology.
Below is a conceptual workflow illustrating the integration of this building block in a drug discovery campaign targeting a hypothetical protein kinase.
Caption: Drug discovery workflow utilizing the title compound.
In the context of a signaling pathway, a kinase inhibitor developed from this scaffold could, for example, target a kinase involved in a cancer cell proliferation pathway.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound represents a highly strategic and versatile building block in modern drug discovery. Its inherent structural features, coupled with its amenability to powerful synthetic transformations, provide medicinal chemists with a robust platform for the rapid generation of diverse and novel chemical entities. The protocols and conceptual frameworks presented herein are intended to empower researchers to fully leverage the potential of this valuable scaffold in their quest for the next generation of therapeutic agents.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MySkinRecipes. This compound. Retrieved from [Link]
Sources
Application Notes & Protocols: 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide in Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of modern drug discovery, the strategic design of molecular scaffolds that serve as foundational frameworks for a diverse array of potent and selective therapeutics is of paramount importance. 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide is one such scaffold, a key intermediate in the synthesis of a variety of biologically active compounds.[1] Its utility is particularly pronounced in the development of sulfonamide-based drugs, which have a rich history in medicinal chemistry, exhibiting antimicrobial, antiviral, and enzyme inhibitory properties.[1]
The unique structural attributes of this compound make it a valuable asset for medicinal chemists. The sulfonamide moiety is a well-established pharmacophore, while the cyclopropyl group is known to enhance metabolic stability and modulate physicochemical properties.[2] Furthermore, the bromine atom provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1] This application note will delve into the utility of this compound as a key building block in the synthesis of kinase inhibitors, with a particular focus on inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical target in inflammatory diseases.
The Strategic Advantage of the Cyclopropyl Group in Drug Design
The incorporation of a cyclopropyl moiety into drug candidates is a widely employed strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. The strained three-membered ring imparts unique conformational rigidity and electronic character. This can lead to enhanced binding affinity for the target protein and improved metabolic stability by blocking sites susceptible to oxidative metabolism. Moreover, the compact nature of the cyclopropyl group allows for fine-tuning of lipophilicity, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Application in the Synthesis of p38 MAP Kinase Inhibitors
The p38 MAP kinase signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Consequently, inhibitors of p38 MAP kinase are of significant interest for the treatment of chronic inflammatory diseases, including rheumatoid arthritis.[3] The general structure of many potent p38 MAP kinase inhibitors features a central biaryl scaffold, which can be efficiently synthesized using Suzuki-Miyaura cross-coupling reactions.
This compound serves as an ideal starting material for the synthesis of N-cyclopropyl-biphenyl-sulfonamide derivatives, a class of compounds with demonstrated potential as p38 MAP kinase inhibitors. The bromine atom at the 4-position allows for the introduction of a second aryl or heteroaryl ring through a Suzuki-Miyaura coupling, thereby constructing the critical biaryl core.
A notable example of a potent and orally active p38 MAP kinase inhibitor is TAK-715, N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide.[3][4] While not a direct derivative, the structural motif of a substituted methylphenyl group linked to another aromatic system highlights the relevance of the scaffold provided by this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental to the synthesis of the target biaryl sulfonamide scaffold.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-pyridylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane:water, 4:1, 10 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-cyclopropyl-biphenyl-sulfonamide derivative.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 876875-59-1 | [5] |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [1] |
| Molecular Weight | 290.18 g/mol | |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, dry | [1] |
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of N-cyclopropyl-biphenyl-sulfonamide derivatives from this compound via a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for kinase inhibitor scaffold synthesis.
p38 MAP Kinase Signaling Pathway
The diagram below provides a simplified overview of the p38 MAP kinase signaling pathway, which is a key target for the inhibitors synthesized from the title compound.
Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.
Conclusion
This compound is a strategically designed chemical intermediate with significant applications in medicinal chemistry. Its inherent structural features, particularly the presence of a bromine atom amenable to cross-coupling reactions, make it a valuable precursor for the synthesis of complex molecules, most notably kinase inhibitors. The protocols and conceptual frameworks provided herein demonstrate its utility in the generation of biaryl sulfonamide scaffolds, which are central to the development of potent p38 MAP kinase inhibitors for the treatment of inflammatory diseases. The continued exploration of this and similar scaffolds will undoubtedly contribute to the discovery of novel and effective therapeutic agents.
References
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). PMC - NIH. [Link]
- CA2403828A1 - Inhibitors of p38 - Google Patents. (n.d.).
- US6147080A - Inhibitors of p38 - Google Patents. (n.d.).
- WO2010112936A1 - P38map kinase inhibitor - Google Patents. (n.d.).
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This compound - MySkinRecipes. (n.d.). Retrieved January 21, 2026, from [Link]
- P38 map kinase inhibitors - WO2009060160A1 - Google Patents. (n.d.).
-
Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. [Link]
-
Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
N-acylsulfonamides: synthetic routes and biological potential in medicinal chemistry - IRIS. (n.d.). Retrieved January 21, 2026, from [Link]
- US11154543B2 - P38 MAP kinase inhibitors for wound healing - Google Patents. (n.d.).
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024). PMC. [Link]
-
Novel Inhibitor of p38 MAP Kinase as an anti-TNF-alpha Drug: Discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. (2024). Cureus. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 21, 2026, from [Link]
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- 3. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAK 715 | p38 Inhibitors: Tocris Bioscience [rndsystems.com]
- 5. usbio.net [usbio.net]
Application Note: Analytical Strategies for Real-Time and At-Line Monitoring of the Synthesis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
Abstract: This document provides a comprehensive guide to the analytical methodologies for monitoring the synthesis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide, a key intermediate in pharmaceutical development. We detail robust protocols for both at-line analysis using High-Performance Liquid Chromatography (HPLC) and real-time, in-situ monitoring via Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methods. This multi-pronged approach ensures a deep understanding of reaction kinetics, impurity profiling, and endpoint determination, leading to enhanced process control, improved yield, and consistent product quality.
Introduction: The Need for Precise Process Control
1.1 The Target Molecule: this compound The title compound, this compound (CAS 876875-59-1), is a substituted sulfonamide.[1][2] Molecules within this class are prevalent in medicinal chemistry, acting as crucial pharmacophores in a range of therapeutic agents. The synthesis of such intermediates requires high fidelity, as the purity of the final Active Pharmaceutical Ingredient (API) is paramount.
1.2 The Imperative of Reaction Monitoring In modern process chemistry, moving beyond simple endpoint analysis to comprehensive reaction monitoring is critical. Understanding what is happening in the reactor, as it happens, provides invaluable insight into reaction kinetics, mechanism, and the formation of transient intermediates or undesirable byproducts. This knowledge is the foundation of robust and scalable chemical processes. In-situ monitoring techniques, in particular, offer a continuous data stream that enables real-time decision-making and process optimization.[3][4]
The Synthetic Pathway: Key Species for Monitoring
2.1 Reaction Scheme The synthesis is typically achieved via the nucleophilic substitution of the chlorine atom on 4-bromo-3-methylbenzenesulfonyl chloride by cyclopropylamine. A non-nucleophilic base is often used to scavenge the hydrochloric acid (HCl) byproduct.
-
Reactant 1: 4-bromo-3-methylbenzenesulfonyl chloride
-
Reactant 2: Cyclopropylamine
-
Product: this compound
-
Primary Byproduct (Potential): 4-bromo-3-methylbenzenesulfonic acid (from hydrolysis of the sulfonyl chloride if moisture is present).
2.2 Physicochemical Properties of Key Analytes Understanding the properties of each component is fundamental to selecting and optimizing analytical methods.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Feature |
| 4-bromo-3-methylbenzenesulfonyl chloride | ![]() | C₇H₆BrClO₂S | 273.55 | Contains reactive S-Cl bond; strong UV chromophore. |
| Cyclopropylamine | ![]() | C₃H₇N | 57.09 | Aliphatic amine; lacks strong UV chromophore. |
| This compound | ![]() | C₁₀H₁₂BrNO₂S | 294.18 | Product; strong UV chromophore; contains N-H and S-N bonds. |
| 4-bromo-3-methylbenzenesulfonic acid | ![]() | C₇H₇BrO₃S | 251.10 | Hydrolysis byproduct; highly polar; strong UV chromophore. |
Offline Chromatographic Methods for At-Line Monitoring
Chromatographic techniques are the gold standard for quantitative analysis, providing excellent separation of complex mixtures. By taking small aliquots from the reaction at timed intervals ("at-line" analysis), a precise profile of the reaction progress can be built.
3.1 High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Rationale & Causality: This is the preferred method for quantitative analysis. Its strength lies in the ability to separate the non-polar starting material from the slightly more polar product and the highly polar sulfonic acid byproduct. A reverse-phase C18 column is ideal, as it separates compounds based on hydrophobicity. All key aromatic species possess strong UV chromophores, making UV detection highly sensitive and specific for this application.[5][6][7]
Protocol 3.1.1: Quantitative Analysis by Reverse-Phase HPLC
-
Sample Preparation:
-
Carefully withdraw ~0.1 mL of the reaction mixture.
-
Immediately quench the reaction by diluting into 10.0 mL of acetonitrile in a volumetric flask. This prevents further reaction post-sampling.
-
Vortex thoroughly.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 30% B
-
18-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: Monitor at 230 nm and 254 nm. Use the wavelength of maximum absorbance for each compound for quantitation.
-
-
Data Analysis & Interpretation:
-
Identify peaks based on the retention times of pre-injected analytical standards.
-
Integrate the peak area for each identified component.
-
Calculate the percent conversion of the limiting reagent (4-bromo-3-methylbenzenesulfonyl chloride) and the formation of the product using the relative peak areas (assuming similar response factors, or by creating a calibration curve for absolute quantitation).
-
-
Expected Results:
| Compound | Expected Retention Time (min) | Rationale |
| 4-bromo-3-methylbenzenesulfonic acid | ~3-4 | Highly polar, elutes first. |
| Cyclopropylamine | Not Retained/Not Detected | Highly polar and lacks a UV chromophore. |
| This compound | ~10-12 | Product of intermediate polarity. |
| 4-bromo-3-methylbenzenesulfonyl chloride | ~14-16 | Least polar, elutes last. |
In-Situ Spectroscopic Methods for Real-Time Monitoring
In-situ (or "in the situation") spectroscopy involves placing a probe directly into the reaction vessel, providing a continuous stream of data without the need for sampling. This eliminates delays and quenching errors, offering a true real-time view of the reaction kinetics.[8]
4.1 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale & Causality: FTIR spectroscopy is exceptionally powerful for monitoring changes in chemical bonds.[9] The conversion of the sulfonyl chloride to the sulfonamide involves the disappearance and appearance of several distinct functional groups with characteristic vibrational frequencies in the mid-IR region. By trending the intensity of these peaks over time, a precise kinetic profile can be generated.
Protocol 4.1.1: Real-Time Kinetic Analysis by In-Situ FTIR
-
Instrumentation & Setup:
-
Spectrometer: Mettler-Toledo ReactIR or equivalent, equipped with a liquid nitrogen-cooled MCT detector.
-
Probe: DiComp (Diamond) or SiComp (Silicon) attenuated total reflectance (ATR) probe.
-
Insert the probe directly into the reaction vessel, ensuring the ATR window is fully submerged in the reaction mixture.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction (e.g., before adding cyclopropylamine).
-
Once the reaction is initiated, begin collecting spectra continuously (e.g., one spectrum every 60 seconds) for the duration of the reaction.
-
Set the resolution to 4 cm⁻¹.
-
-
Data Analysis & Interpretation:
-
Use the instrument software to create real-time concentration trend lines for key species by selecting characteristic, non-overlapping infrared peaks.
-
The reaction is complete when the reactant peaks have plateaued at a minimum and the product peaks have plateaued at a maximum.
-
-
Key Vibrational Frequencies to Monitor:
| Compound/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Trend During Reaction |
| Sulfonyl Chloride | S=O Asymmetric Stretch | ~1380-1390 | Decrease |
| Sulfonyl Chloride | S-Cl Stretch | ~570-590 | Decrease |
| Sulfonamide (Product) | N-H Stretch | ~3300-3400 | Increase |
| Sulfonamide (Product) | S=O Asymmetric Stretch | ~1330-1350 | Increase |
| Sulfonamide (Product) | S-N Stretch | ~900-920 | Increase |
4.2 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Rationale & Causality: While often used for final product confirmation, NMR is an inherently quantitative technique that can provide detailed mechanistic information during a reaction.[10][11] By monitoring the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum, one can track the reaction's progress. Specific shifts in the aromatic and aliphatic regions provide unambiguous identification of each component.[12][13]
Protocol 4.2.1: Reaction Profiling by ¹H NMR
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol (Protocol 3.1.1).
-
After quenching, evaporate the acetonitrile under reduced pressure.
-
Re-dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of any proton being quantified to ensure accurate integration.
-
-
Data Analysis & Interpretation:
-
Integrate the area of a characteristic, well-resolved proton signal for each reactant and the product.
-
Compare these integrals to the integral of the internal standard to determine the absolute concentration of each species over time.
-
-
Characteristic ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Estimated):
| Compound | Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
| Sulfonyl Chloride | Aromatic Protons | 7.5 - 8.2 | m |
| Sulfonyl Chloride | Methyl Protons | ~2.5 | s |
| Product | Aromatic Protons | 7.4 - 8.0 | m |
| Product | N-H Proton | ~5.0 - 6.0 (broad) | s |
| Product | Methyl Protons | ~2.4 | s |
| Product | Cyclopropyl Protons | ~0.5 - 2.5 | m |
Workflow for Integrated Reaction Monitoring
A combination of techniques provides the most comprehensive understanding. In-situ FTIR offers excellent real-time kinetic data, while at-line HPLC provides orthogonal quantitative data and impurity profiling.
Sources
- 1. This compound [876875-59-1] | Chemsigma [chemsigma.com]
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- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ymerdigital.com [ymerdigital.com]
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- 9. pubs.rsc.org [pubs.rsc.org]
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- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, Two-Step Synthesis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide for Pharmaceutical Development
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide, a key intermediate in pharmaceutical research and development. The described two-step process is designed for scalability, robustness, and safety. We detail the synthesis of the critical intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, via chlorosulfonation of 4-bromotoluene, followed by its amidation with cyclopropylamine. This guide emphasizes the causality behind critical process parameters, offers detailed, step-by-step protocols, and outlines rigorous safety and handling procedures essential for industrial applications.
Introduction and Synthetic Strategy
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The title compound, this compound (CAS 876875-59-1), serves as a valuable building block in the synthesis of complex molecules.[3][4] A successful large-scale synthesis demands a process that is not only high-yielding but also economically viable, safe, and reproducible.
The most direct and industrially proven route involves a two-stage process:
-
Chlorosulfonation: An electrophilic aromatic substitution to install the sulfonyl chloride group onto the 4-bromotoluene scaffold.
-
Amidation: A nucleophilic substitution reaction where the resulting sulfonyl chloride is coupled with cyclopropylamine to yield the final product.[5][6]
This application note provides in-depth protocols for both stages, focusing on process control and safety at scale.
Overall Synthetic Workflow
The logical flow from starting material to the final purified product is illustrated below. This workflow is designed to minimize handling of hazardous intermediates and streamline the production process.
Figure 1: Overall workflow for the two-step synthesis and purification.
Part I: Large-Scale Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride (Intermediate 1)
This stage involves the regioselective chlorosulfonation of 4-bromotoluene. The bromine atom is an ortho-, para- director, but the para position is blocked. The methyl group is also an ortho-, para- director. The sulfonation occurs ortho to the methyl group and meta to the bromo group, yielding the desired 3-sulfonyl chloride isomer as the major product.[7]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| 4-Bromotoluene | 106-38-7 | 171.04 | Skin/eye irritant |
| Chlorosulfonic Acid (ClSO₃H) | 7790-94-5 | 116.52 | Highly Corrosive , reacts violently with water, causes severe burns.[5] |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Volatile, suspected carcinogen |
| Ice | N/A | 18.02 | N/A |
Detailed Experimental Protocol
Reference Protocol: Based on the procedure for a similar compound.[7]
-
Reactor Setup: Equip a suitable glass-lined reactor with an overhead stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the reactor is scrupulously dry.
-
Inerting: Purge the reactor with dry nitrogen.
-
Charging Reagents: Charge the reactor with 4-bromotoluene (1.0 eq) and dichloromethane (approx. 10 volumes). Begin stirring and cool the solution to 0°C using a suitable cooling bath.
-
Reagent Addition:
-
Charge the dropping funnel with chlorosulfonic acid (approx. 6.8 eq).
-
Add the chlorosulfonic acid dropwise to the stirred solution, ensuring the internal temperature is maintained between 0-5°C.
-
Scientist's Note: This reaction is highly exothermic. A slow, controlled addition is critical to prevent a runaway reaction and the formation of undesired byproducts. The use of a pressure-equalizing dropping funnel is essential for smooth addition.
-
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10°C overnight, or until reaction completion is confirmed by a suitable in-process control (e.g., HPLC, TLC).[7]
-
Quenching:
-
Prepare a separate vessel containing a large volume of crushed ice and water (at least 10 times the volume of the reaction mixture).
-
CRITICAL STEP: Very slowly and carefully, add the reaction mixture dropwise to the ice-water with vigorous stirring. This step is extremely exothermic and will release HCl gas. This must be performed in a well-ventilated area or with an appropriate gas scrubber.
-
-
Isolation:
-
The product will precipitate as a solid upon quenching.[7]
-
Filter the solid using a suitable large-scale filtration apparatus (e.g., Nutsche filter).
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the resulting white to off-white solid (4-bromo-3-methylbenzenesulfonyl chloride, CAS 72256-93-0) under vacuum. The crude product is often of sufficient purity for the next step.[8][9]
-
Safety & Process Control
-
Corrosivity: Chlorosulfonic acid and the product, 4-bromo-3-methylbenzenesulfonyl chloride, are highly corrosive and cause severe burns.[9][10] All transfers must be conducted in a closed system where possible, and appropriate personal protective equipment (PPE), including acid-resistant gloves, face shield, and lab coat, is mandatory.[10]
-
Water Reactivity: Chlorosulfonic acid reacts violently with water.[10] All equipment must be completely dry, and the reaction should be run under an inert atmosphere to prevent contact with atmospheric moisture.
-
Gas Evolution: The quenching step liberates significant quantities of toxic and corrosive HCl gas. Adequate ventilation and/or gas scrubbing systems are essential.
Part II: Synthesis of this compound (Final Product)
The second stage is a nucleophilic attack by cyclopropylamine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond. An organic or inorganic base is required to neutralize the HCl generated during the reaction.
Figure 2: Key components of the amidation reaction.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| 4-bromo-3-methylbenzenesulfonyl chloride (Int. 1) | 72256-93-0 | 269.54 | Corrosive, causes burns.[9][10] |
| Cyclopropylamine | 765-30-0 | 57.09 | Flammable, corrosive, skin/eye irritant |
| Pyridine (or Triethylamine) | 110-86-1 | 79.10 | Flammable, toxic, irritant |
| Ethyl Acetate (or other suitable solvent) | 141-78-6 | 88.11 | Flammable, eye irritant |
| Hydrochloric Acid (aq.) | 7647-01-0 | 36.46 | Corrosive, causes severe burns |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | N/A |
| Brine (Saturated NaCl aq.) | N/A | N/A | N/A |
Detailed Experimental Protocol
-
Reactor Setup: In a clean, dry reactor, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent like ethyl acetate (approx. 10 volumes).
-
Base Addition: Add pyridine (or triethylamine) (approx. 1.2-1.5 eq) to the solution and cool the mixture to 0°C.
-
Amine Addition:
-
In a separate vessel, prepare a solution of cyclopropylamine (approx. 1.1-1.2 eq) in a small amount of the reaction solvent.
-
Add the cyclopropylamine solution dropwise to the reactor, maintaining the internal temperature below 10°C.
-
Process Insight: The formation of the sulfonamide is exothermic. Controlling the addition rate of the amine prevents a temperature spike, which could lead to side reactions and impurity formation.
-
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion is verified by HPLC/TLC.
-
Work-up:
-
Wash the reaction mixture sequentially with 1M HCl (aq.) to remove the base, water, saturated sodium bicarbonate (aq.) to remove any residual acid, and finally with brine.
-
Separate the organic layer.
-
-
Isolation of Crude Product:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
-
Large-Scale Purification Protocol: Recrystallization
For pharmaceutical applications, high purity is paramount. Recrystallization is an effective and scalable method for purifying sulfonamides.[11]
Protocol
-
Solvent Selection: Select a suitable solvent system. A mixture of isopropanol and water is often effective for sulfonamides.[11] The ideal system is one in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Dissolution: Transfer the crude product to a clean, appropriately sized reactor. Add the minimum amount of hot solvent (e.g., 70% isopropanol in water) required to fully dissolve the solid.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Allow the solution to cool slowly and without agitation to room temperature to promote the formation of large, pure crystals.
-
Process Insight: Slow cooling is crucial for effective purification. Rapid cooling (crash cooling) can trap impurities within the crystal lattice.
-
Once at room temperature, further cool the mixture to 0-5°C for several hours to maximize product recovery.[11]
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the filter cake with a small amount of the cold recrystallization solvent.
-
Dry the purified product under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product Specifications
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥ 98% |
| Melting Point | Conforms to reference |
| Molecular Formula | C₁₀H₁₂BrNO₂S[3] |
| Molecular Weight | 290.18 g/mol [4] |
References
- Vertex AI Search, A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Accessed January 21, 2026.
- Google Patents, Sulfonamide purification process - US2777844A. Accessed January 21, 2026.
- Vertex AI Search, Synthesis of sulfonyl chloride substrate precursors. Accessed January 21, 2026.
- Benchchem, Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Accessed January 21, 2026.
- Benchchem, Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Accessed January 21, 2026.
- Google Patents, Process for the production of benzenesulfonamides - US4874894A. Accessed January 21, 2026.
- PubMed Central, Different Strategies for the Microfluidic Purification of Antibiotics from Food: A Compar
- ResearchGate, Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
- Google Patents, Process for the production of a new benzene sulfonamide derivative - CH239152A. Accessed January 21, 2026.
- Agilent, Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Accessed January 21, 2026.
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Oakwood Chemical, 4-Bromo-3-methylbenzenesulfonyl chloride. Accessed January 21, 2026. [Link]
- Vertex AI Search, REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Accessed January 21, 2026.
- ACS Publications, Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. Accessed January 21, 2026.
- Google Patents, BENZENESULFONAMIDE DERIVATIVES AND USES THEREOF - WO/2021/009568. Accessed January 21, 2026.
- Google Patents, A benzenesulfonamide derivative and its preparation method and application - CN119330892A. Accessed January 21, 2026.
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Ruji Biology, N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide 98%. Accessed January 21, 2026. [Link]
- Springer, Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Accessed January 21, 2026.
-
PubMed Central, Preparation of sulfonamides from N-silylamines. Accessed January 21, 2026. [Link]
- PubMed Central, Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Accessed January 21, 2026.
- BLD Pharm, 4-Bromo-N-cyclopropyl-N-methylbenzenesulfonamide | 1179167-83-9. Accessed January 21, 2026.
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developing antibacterial agents from 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
An Application Guide for the Development of Novel Antibacterial Agents from the 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide Scaffold
Abstract
The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Sulfonamides, the first class of synthetic antibiotics, continue to provide a valuable framework for medicinal chemistry due to their well-understood mechanism of action and amenability to chemical modification.[1][2] This document provides a comprehensive set of application notes and detailed protocols for researchers engaged in the development of antibacterial drugs, using this compound as a starting lead compound. We outline the complete workflow from chemical synthesis and characterization to in vitro susceptibility testing, mechanism of action elucidation, and in vivo efficacy evaluation.
Introduction: The Rationale for Developing Novel Sulfonamides
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] Unlike bacteria, humans acquire folate from their diet, making this pathway an excellent selective target for antimicrobial therapy.[1][4] While resistance to older sulfonamides is widespread, the core structure remains a viable starting point for designing new molecules that can overcome existing resistance mechanisms or exhibit enhanced potency.[6][7]
The lead compound, This compound (CAS 876875-59-1), presents several features of interest for medicinal chemistry exploration:
-
The sulfonamide core provides the foundational pharmacophore for DHPS inhibition.
-
The cyclopropyl group introduces conformational rigidity and can influence binding affinity and metabolic stability.
-
The bromo and methyl substituents on the phenyl ring offer vectors for synthetic modification to explore structure-activity relationships (SAR).
This guide is designed to provide drug development professionals with the foundational protocols to systematically evaluate and optimize this chemical scaffold.
Synthesis and Characterization of the Lead Compound
A robust and scalable synthetic route is the first step in any drug development program. The synthesis of N-substituted benzenesulfonamides is typically achieved via the reaction of a corresponding sulfonyl chloride with a primary or secondary amine.
Protocol 2.1: Synthesis of this compound
Principle: This is a nucleophilic substitution reaction where the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom of 4-bromo-3-methylbenzenesulfonyl chloride, displacing the chloride ion. A non-nucleophilic base like triethylamine is used to quench the HCl byproduct generated during the reaction.
Materials:
-
4-bromo-3-methylbenzenesulfonyl chloride
-
Cyclopropylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the cyclopropylamine/TEA solution dropwise to the cooled sulfonyl chloride solution over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.
Protocol 2.2: Structural Characterization
Rationale: Confirmation of the chemical identity and purity of the synthesized compound is critical before proceeding to biological assays.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound. A purity level of >95% is required for biological testing.
| Property | Value | Source |
| CAS Number | 876875-59-1 | [8][9][10] |
| Molecular Formula | C₁₀H₁₂BrNO₂S | [8][9] |
| Molecular Weight | 290.18 g/mol | [8][9] |
In Vitro Antibacterial Susceptibility Testing
In vitro testing is essential to determine the intrinsic antibacterial activity of a compound and its spectrum of activity.[11] Standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[12]
Workflow for In Vitro Evaluation
Caption: Workflow for in vitro antibacterial assessment.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Bacterial inoculum standardized to 0.5 McFarland, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Positive control antibiotic (e.g., sulfamethoxazole, ciprofloxacin)
-
Incubator (35-37 °C)
Procedure:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14] It distinguishes between bacteriostatic and bactericidal activity.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-plate the aliquot onto a nutrient agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plate at 37 °C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.
| Organism | Lead Compound MIC (µg/mL) | Lead Compound MBC (µg/mL) | Sulfamethoxazole MIC (µg/mL) |
| S. aureus ATCC 29213 | |||
| E. coli ATCC 25922 | |||
| MRSA USA300 | |||
| P. aeruginosa PAO1 | |||
| Caption: Example data table for summarizing in vitro susceptibility results. |
Mechanism of Action (MoA) Elucidation
For a novel sulfonamide, the primary hypothesis is the inhibition of the folate biosynthesis pathway.
Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition
Caption: Sulfonamides competitively inhibit the DHPS enzyme.
Protocol 4.1: Dihydropteroate Synthase (DHPS) Inhibition Assay
Principle: This biochemical assay directly measures the ability of the test compound to inhibit the activity of purified DHPS enzyme. The reaction can be monitored by quantifying the consumption of PABA or the formation of dihydropteroate.
Materials:
-
Purified recombinant DHPS enzyme (from the target bacterium)
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
-
Test compound and control inhibitor (sulfamethoxazole)
-
96-well UV-transparent plate
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the DHPS enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrates (PABA and DHPP).
-
Incubate at the optimal temperature for the enzyme (e.g., 37 °C).
-
Monitor the reaction progress over time by measuring the decrease in PABA absorbance (at ~290 nm) or by quantifying product formation via HPLC.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vivo Efficacy Assessment
Demonstrating efficacy in a relevant animal model of infection is a critical step in preclinical development.[15] The murine thigh infection model is a standard for evaluating the in vivo activity of antibacterial agents against localized infections.[16][17]
Protocol 5.1: Murine Thigh Infection Model
Principle: A localized infection is established in the thigh muscle of immunocompromised mice. The efficacy of the test compound is determined by measuring the reduction in bacterial burden (CFU/thigh) after treatment compared to untreated controls.
Materials:
-
Female ICR or BALB/c mice
-
Cyclophosphamide (to induce neutropenia)
-
Target bacterial strain (e.g., MRSA)
-
Test compound formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol in saline)
-
Anesthetic (e.g., isoflurane)
-
Sterile saline and Tryptic Soy Agar plates
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally on days -4 and -1 relative to infection to render the mice immunocompromised. This ensures the observed effect is due to the drug, not the host immune system.
-
Infection: On day 0, anesthetize the mice and inject 0.1 mL of a standardized bacterial suspension (~10⁶ CFU/mL) into the right thigh muscle.
-
Treatment: Begin treatment 2 hours post-infection. Administer the test compound via a clinically relevant route (e.g., subcutaneous or oral) at various doses. Include a vehicle control group.
-
Endpoint: At 24 hours post-infection, humanely euthanize the mice. Aseptically remove the entire thigh muscle and homogenize it in sterile saline.
-
Quantify Bacterial Burden: Perform serial dilutions of the tissue homogenate and plate on agar plates to determine the number of colony-forming units (CFU) per thigh.
-
Analysis: Calculate the mean log₁₀ CFU/thigh for each treatment group. Efficacy is demonstrated by a statistically significant reduction in bacterial burden compared to the vehicle control group. A 1-log₁₀ reduction is typically considered bacteriostatic, while a ≥3-log₁₀ reduction is considered bactericidal.
The Drug Development and Optimization Cycle
The initial data on the lead compound serves as the foundation for a lead optimization program. The goal is to improve potency, broaden the spectrum, enhance pharmacokinetic properties, and reduce toxicity through iterative chemical modifications based on SAR.
Caption: The iterative cycle of antibacterial drug discovery.
Key Areas for Optimization:
-
R¹ Group (Phenyl Ring Substituents): Modify the bromo and methyl groups to explore electronic and steric effects on DHPS binding. For example, replacing bromine with chlorine or fluorine, or moving the methyl group to other positions.
-
R² Group (Amine Substituent): While the cyclopropyl group is a good starting point, exploring other small, constrained rings (e.g., cyclobutyl) or acyclic alkyl groups could modulate potency and physical properties.
Conclusion
This guide provides a foundational framework for researchers and drug developers to systematically investigate this compound as a potential antibacterial agent. By following these detailed protocols for synthesis, in vitro evaluation, MoA studies, and in vivo testing, teams can efficiently generate the critical data needed to assess the therapeutic potential of this and related sulfonamide analogs. The iterative process of design, synthesis, and testing is paramount to overcoming the significant challenge of antibiotic resistance and developing the next generation of life-saving medicines.
References
-
Title: Sulfonamide: Mechanism of Action & Uses Source: Study.com URL: [Link]
-
Title: Sulfonamide: Uses, Interactions, and Mechanism of Action Source: Minicule URL: [Link]
-
Title: What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples Source: Cleveland Clinic URL: [Link]
-
Title: Sulfonamide (medicine) Source: Wikipedia URL: [Link]
-
Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]
-
Title: Recent Advances and Techniques for Identifying Novel Antibacterial Targets Source: Bentham Science URL: [Link]
-
Title: Strategies for target identification of antimicrobial natural products Source: Royal Society of Chemistry URL: [Link]
-
Title: Sulfonamides: The first synthetic antibacterial agents Source: Hektoen International URL: [Link]
-
Title: Strategies for target identification of antimicrobial natural products Source: PubMed URL: [Link]
-
Title: Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review Source: PubMed URL: [Link]
-
Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: World Organisation for Animal Health (WOAH) URL: [Link]
-
Title: Sulfonamides Source: MSD Manual Professional Edition URL: [Link]
-
Title: Antibacterial sulfonamides Source: AL-Mustaqbal University College of Pharmacy URL: [Link]
-
Title: Antimicrobial Susceptibility Testing Source: APEC URL: [Link]
-
Title: Methods for in vitro evaluating antimicrobial activity: A review Source: PubMed Central URL: [Link]
-
Title: Novel Targets for Antimicrobials Source: PubMed Central URL: [Link]
-
Title: Novel Antibacterial Approaches and Therapeutic Strategies Source: MDPI URL: [Link]
-
Title: In vitro antimicrobial susceptibility testing methods Source: Pure (Elsevier) URL: [Link]
-
Title: In Vivo Models Source: Creative Diagnostics URL: [Link]
-
Title: FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development Source: ASM Journals URL: [Link]
-
Title: Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs Source: ResearchGate URL: [Link]
-
Title: Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Animal models in the evaluation of antimicrobial agents Source: ASM Journals URL: [Link]
-
Title: this compound [876875-59-1] Source: Chemsigma URL: [Link]
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Application Note: Utilizing 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide for Accelerated Drug Discovery via Parallel Synthesis
Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutics. 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide emerges as a building block of significant interest, embodying several key features that render it highly valuable for the generation of diverse compound libraries through parallel synthesis. The sulfonamide functional group is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting biological activities ranging from antimicrobial and antiviral to anticancer and antidiabetic.[1][2][3] Notably, sulfonamides are recognized as effective bioisosteres for carboxylic acids, offering advantages such as improved metabolic stability, enhanced cell membrane permeability, and modulated acidity.[4][5]
The incorporation of a cyclopropyl moiety further enhances the desirability of this scaffold. The cyclopropyl group, a conformationally restricted aliphatic ring, is widely employed in drug design to improve metabolic stability, reduce off-target effects, and enhance receptor affinity by introducing a specific three-dimensional geometry.[6][7] The presence of a bromine atom provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core structure. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis campaigns.
Chemical Properties and Reactivity Profile
This compound is a crystalline solid with the following key properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrNO₂S |
| Molecular Weight | 290.18 g/mol |
| CAS Number | 876875-59-1 |
| Appearance | Off-white to white crystalline powder |
The reactivity of this scaffold is dominated by the aryl bromide, which is activated towards palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the sulfonamide group. This inherent reactivity makes it an excellent substrate for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern parallel synthesis due to their broad functional group tolerance and reliability.
Parallel Synthesis Workflows
The true utility of this compound is realized in its application to parallel synthesis, where a single core structure is rapidly elaborated into a library of analogues for biological screening. Below are detailed protocols for two of the most powerful and widely used cross-coupling reactions for this purpose.
Workflow 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[8] This reaction is particularly well-suited for the diversification of the this compound scaffold by introducing a wide range of aryl, heteroaryl, and even alkyl groups.
Caption: Suzuki-Miyaura Coupling Workflow for Parallel Synthesis.
Detailed Protocol: Parallel Suzuki-Miyaura Coupling
This protocol is designed for a parallel synthesis format, for example, in a 24 or 96-well reaction block.
1. Reagent Stock Solution Preparation:
-
Substrate Stock: Prepare a 0.2 M solution of this compound in a suitable solvent such as 1,4-dioxane or DME.
-
Boronic Acid Library: Prepare 0.3 M solutions of a diverse set of boronic acids or their corresponding pinacol esters in the same solvent.
-
Catalyst/Ligand Stock: Prepare a stock solution containing the palladium catalyst and ligand. For example, a solution that is 0.01 M in Pd₂(dba)₃ and 0.04 M in a suitable phosphine ligand like SPhos or XPhos.
-
Base Stock: Prepare a 2.0 M aqueous solution of a base such as K₂CO₃ or K₃PO₄.
2. Reaction Assembly (per well):
-
To each reaction vessel, add the following in an inert atmosphere (e.g., in a glovebox):
-
250 µL of the this compound stock solution (0.05 mmol).
-
250 µL of a unique boronic acid stock solution (0.075 mmol, 1.5 equiv).
-
50 µL of the catalyst/ligand stock solution (0.0005 mmol Pd, 1 mol%).
-
50 µL of the aqueous base solution (0.1 mmol, 2.0 equiv).
-
-
Seal the reaction block securely.
3. Reaction Incubation:
-
Place the reaction block on a heating shaker and agitate at 100 °C for 12-18 hours. The optimal temperature and time may vary depending on the reactivity of the specific boronic acid.
4. Parallel Workup:
-
Cool the reaction block to room temperature.
-
Add 500 µL of ethyl acetate to each well and mix.
-
Add 500 µL of water to each well, mix, and then centrifuge to separate the layers.
-
Transfer the organic layer from each well to a new collection plate.
-
Evaporate the solvent using a centrifugal evaporator.
5. Purification and Analysis:
-
The crude products can be purified using parallel reversed-phase HPLC.
-
Analyze the purity and confirm the identity of the products by LC-MS.
Representative Library Components and Conditions:
| Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ (2) | 1,4-Dioxane | 100 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃/SPhos (1) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 110 |
| Cyclopropylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 100 |
Workflow 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] It allows for the introduction of a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles containing N-H bonds, onto the aryl scaffold.
Caption: Buchwald-Hartwig Amination Workflow for Parallel Synthesis.
Detailed Protocol: Parallel Buchwald-Hartwig Amination
This protocol is also amenable to a parallel synthesis format.
1. Reagent Stock Solution Preparation:
-
Substrate Stock: Prepare a 0.2 M solution of this compound in a solvent such as toluene or tert-butanol.
-
Amine Library: Prepare 0.3 M solutions of a diverse library of primary and secondary amines in the same solvent.
-
Catalyst/Ligand Stock: Use a pre-catalyst such as G3-XPhos or prepare a stock solution of Pd₂(dba)₃ and a suitable ligand like BrettPhos.
-
Base: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
2. Reaction Assembly (per well, in a glovebox):
-
To each reaction vessel, add the solid base (e.g., 1.5 equiv of NaOtBu).
-
Add the following solutions:
-
250 µL of the this compound stock solution (0.05 mmol).
-
250 µL of a unique amine stock solution (0.075 mmol, 1.5 equiv).
-
A solution of the palladium pre-catalyst (e.g., 1-2 mol%).
-
-
Seal the reaction block.
3. Reaction Incubation:
-
Heat the reaction block with stirring at 100-120 °C for 12-24 hours.
4. Parallel Workup:
-
Cool to room temperature.
-
Dilute each reaction with 500 µL of dichloromethane.
-
Pass the contents of each well through a plug of silica gel, eluting with additional dichloromethane or ethyl acetate into a collection plate.
-
Evaporate the solvent.
5. Purification and Analysis:
-
Purify the products using parallel HPLC or SFC.
-
Analyze the final compounds by LC-MS for identity and purity.
Representative Library Components and Conditions:
| Amine | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Morpholine | G3-XPhos (2) | NaOtBu (1.5) | Toluene | 110 |
| Aniline | Pd₂(dba)₃/BrettPhos (1) | LHMDS (1.5) | tert-Butanol | 100 |
| Benzylamine | G3-XPhos (2) | NaOtBu (1.5) | 1,4-Dioxane | 110 |
| Indole | Pd(OAc)₂/RuPhos (2) | K₂CO₃ (2) | Toluene | 120 |
Troubleshooting and Optimization
-
Low Conversion: If reactions show low conversion, consider increasing the catalyst loading (up to 5 mol%), increasing the temperature, or switching to a more active ligand (e.g., from a second-generation to a third-generation Buchwald ligand). Ensure the reagents, especially the base and solvent, are anhydrous for the Buchwald-Hartwig amination.
-
Side Reactions: In Suzuki-Miyaura couplings, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can mitigate the impact on the yield of the desired product. For Buchwald-Hartwig reactions, hydrodehalogenation (replacement of bromine with hydrogen) can be a side reaction. This can sometimes be suppressed by using a different base or solvent system.
-
Difficult Purification: If purification is challenging, consider using a catch-and-release strategy with solid-phase extraction (SPE) cartridges.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its strategic combination of a sulfonamide pharmacophore, a metabolism-blocking cyclopropyl group, and a reactive aryl bromide handle allows for the rapid generation of large and diverse compound libraries. The robust and well-established Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable and high-yielding pathways to a wide chemical space, accelerating the identification of new lead compounds.
References
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. 2024. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. 2024. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Barrow Neurological Institute. 2024. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. 2019. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. 2024. [Link]
-
Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides... ResearchGate. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. 2023. [Link]
-
Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. ResearchGate. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. 2024. [Link]
-
Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed. 2024. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2019. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
(PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. 2024. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. 2024. [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. drughunter.com [drughunter.com]
- 5. scispace.com [scispace.com]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide synthesis
Technical Support Center: Synthesis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
Welcome to the dedicated technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we move beyond simple protocols to provide a deeper understanding of the reaction's intricacies, offering practical, field-tested advice to help you optimize your synthesis, troubleshoot common issues, and ensure the integrity of your results.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is fundamentally a nucleophilic substitution reaction.[1] It involves the reaction of a primary amine, cyclopropylamine, with an electrophilic sulfonyl chloride, 4-bromo-3-methylbenzenesulfonyl chloride. The nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This process results in the formation of a stable S-N bond and the elimination of hydrogen chloride (HCl).[2]
The generated HCl must be neutralized by a base to prevent the protonation of the unreacted cyclopropylamine. If the amine is protonated, its lone pair of electrons becomes unavailable, rendering it non-nucleophilic and effectively halting the reaction.[2]
Reaction Scheme:
Sources
Technical Support Center: Purification of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of sulfonamide-based compounds. The purification of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide from a crude reaction mixture is a critical step to ensure the integrity of downstream applications. This document provides in-depth, field-proven insights, moving beyond simple step-by-step instructions to explain the fundamental chemistry behind each decision. Our goal is to empower you with the knowledge to not only execute these protocols but also to troubleshoot and adapt them to your specific experimental context.
Part 1: Understanding the Reaction Mixture
Effective purification begins with a thorough understanding of what is in your flask post-reaction. The target molecule, this compound, is typically synthesized via the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with cyclopropylamine, often in the presence of a base or using excess amine to scavenge the HCl byproduct.[1][2][3]
Caption: Synthesis of the target sulfonamide.
Consequently, the crude mixture is a heterogeneous collection of molecules with distinct physicochemical properties.
Table 1: Potential Components in the Crude Reaction Mixture
| Component | Chemical Class | Acidity/Basicity | Expected Polarity | Removal Strategy |
| This compound (Product) | Secondary Sulfonamide | Weakly Acidic (N-H) | Moderately Polar | Isolation (Crystallization/Chromatography) |
| 4-bromo-3-methylbenzenesulfonyl chloride (Starting Material) | Sulfonyl Chloride | N/A (electrophilic) | Moderately Polar | Aqueous base wash (hydrolysis) |
| Cyclopropylamine (Starting Material) | Primary Amine | Basic | Polar | Aqueous acid wash (protonation) |
| 4-bromo-3-methylbenzenesulfonic acid (Byproduct) | Sulfonic Acid | Strongly Acidic | Very Polar | Aqueous base wash (deprotonation) |
| Triethylamine/Pyridine (Base Catalyst, if used) | Tertiary Amine | Basic | Polar | Aqueous acid wash (protonation) |
| Amine Hydrochloride Salt (Byproduct) | Salt | Acidic | Very Polar | Aqueous wash |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical first step after my reaction is complete?
A: The initial aqueous work-up is paramount. Before attempting crystallization or chromatography, you must remove the bulk of ionic and highly polar impurities. This involves a liquid-liquid extraction procedure. A typical sequence after quenching the reaction is to wash the organic layer sequentially with:
-
Dilute Acid (e.g., 1M HCl): This protonates and removes residual basic compounds like cyclopropylamine and any tertiary amine base used, converting them into water-soluble ammonium salts.
-
Dilute Base (e.g., 5% NaHCO₃ or Na₂CO₃ solution): This neutralizes any remaining acid and, more importantly, hydrolyzes unreacted 4-bromo-3-methylbenzenesulfonyl chloride into its corresponding water-soluble sodium sulfonate salt. It will also extract the highly acidic sulfonic acid byproduct.[4]
-
Brine (Saturated NaCl solution): This wash removes bulk water from the organic layer before drying, preventing the product from "salting out" and reducing the formation of emulsions.
Q2: How do I choose between recrystallization and column chromatography for purification?
A: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is ideal for large-scale purifications (>1 g) where the crude product is relatively pure (>85-90%) and the impurities have significantly different solubility profiles from the product. It is often more cost-effective and can yield highly crystalline, solvent-free material.[5][6]
-
Silica Gel Chromatography is the method of choice when impurities are structurally very similar to the product (e.g., isomeric byproducts) and have similar polarities, making separation by solubility difficult. It is highly effective for small-scale reactions (<5 g) and for achieving the highest possible purity, albeit with greater time and solvent cost.[1][7]
Q3: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice.[5] This is common when the solution is cooled too quickly, is too concentrated, or when the melting point of the impure solid is lower than the boiling point of the solvent.[5]
Solutions:
-
Re-heat and Dilute: Heat the mixture to re-dissolve the oil, add more hot solvent (10-20% increase) to reduce saturation, and allow it to cool much more slowly.[5]
-
Reduce Cooling Rate: Let the flask cool to room temperature on the benchtop, undisturbed, before moving to an ice bath. Slow cooling is critical for forming a pure crystal lattice.[8]
-
Change Solvents: The solvent may be too nonpolar. Try a more polar solvent or a solvent/anti-solvent system (e.g., dissolving in hot ethyl acetate and slowly adding hexanes until turbidity appears).[6]
Q4: How do I quickly find a good solvent system for flash chromatography?
A: Thin-Layer Chromatography (TLC) is your best tool. The goal is to find a solvent system where your product has a Retention Factor (Rf) of ~0.3-0.4 .
-
Spot your crude reaction mixture on a silica TLC plate.
-
Develop the plate in various solvent mixtures (e.g., different ratios of Hexane:Ethyl Acetate or Dichloromethane:Methanol).
-
The ideal system will show good separation between the product spot and all impurity spots. The product should move off the baseline but not travel with the solvent front. A system like chloroform/n-butanol has also been used for sulfonamide separation.[9]
Part 3: Troubleshooting Guide
Table 2: Common Purification Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - Too much solvent was used for dissolution.- The chosen solvent is too good, even at low temperatures.- Premature crystallization during hot filtration.[5] | - Use the absolute minimum amount of hot solvent to dissolve the crude product.- After cooling, place the flask in an ice bath for 30 minutes to maximize precipitation.- Pre-heat all glassware used for hot filtration to prevent the product from crashing out on the filter funnel.[5] |
| Product Still Impure After Recrystallization | - Impurities have a very similar solubility profile to the product.- The solution was cooled too quickly, trapping impurities in the crystal lattice.- The crude material was highly impure to begin with (>20% impurities). | - Perform a second recrystallization.- Ensure very slow cooling. If necessary, insulate the flask to slow the rate.- Purify the material first by column chromatography and then recrystallize the pooled fractions for a final polish.[5] |
| Co-elution of Impurity During Chromatography | - The mobile phase is not optimized for selectivity. | - Switch to an isocratic system with a lower polarity to increase retention and improve separation.- Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[7]- Consider a different stationary phase if silica gel fails (e.g., C18 reverse-phase or aminopropyl-functionalized silica).[7] |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated (too much solvent).- The solution is supersaturated but lacks a nucleation point. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a single "seed" crystal of pure product.[5][6] |
Part 4: Detailed Experimental Protocols
Protocol 1: Aqueous Work-up and Extraction
-
Quenching: Cool the reaction mixture in an ice bath and slowly add water to quench any reactive species.
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane). Add enough solvent to fully dissolve the organic components.
-
Acid Wash: Add an equal volume of 1M HCl, shake vigorously, and allow the layers to separate. Drain and discard the aqueous (bottom) layer.
-
Base Wash: Add an equal volume of 5% NaHCO₃ solution, shake, and vent frequently. Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated NaCl solution to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene). A good solvent will dissolve the product when hot but show poor solubility when cold. Isopropanol-water or ethanol-water mixtures are often effective for sulfonamides.[4][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen boiling solvent until the solid just dissolves completely.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and boil for another 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of ice-cold solvent, and air-dry.[6]
Protocol 3: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of the purified solid at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[10]
-
Chromatographic Conditions (Example Method):
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample. Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[10]
Part 5: Visualization & Workflows
Caption: General purification workflow decision tree.
References
- Taylor, M. R., et al. (2000). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem.
- Heinemann, H., et al. (1957). Sulfonamide purification process. U.S. Patent 2,777,844. Google Patents.
-
Stolker, A. A., et al. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]
- Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Journal of Chromatography B: Biomedical Sciences and Applications.
-
YMER. (2022). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
-
Gite, S. R., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide derivatives. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
YouTube. (2021). Crystallization of Sulfanilamide. YouTube. Available at: [Link]
-
Cooper, J. T., et al. (2001). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
Narender, P., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]
Sources
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Products in 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific sulfonamide synthesis. Instead of a generic protocol, we will explore the "why" behind potential side reactions and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format.
The core reaction for synthesizing this compound involves the nucleophilic substitution of chloride from 4-bromo-3-methylbenzenesulfonyl chloride by cyclopropylamine. While seemingly straightforward, the high reactivity of the sulfonyl chloride intermediate makes the process susceptible to several competing reactions, leading to purification challenges and yield loss. This guide will help you identify, understand, and mitigate these common side products.
Frequently Asked Questions & Troubleshooting Guide
Q1: My final product is contaminated with a highly polar, water-soluble impurity that complicates extraction. What is it and how can I prevent its formation?
A1: This is almost certainly 4-bromo-3-methylbenzenesulfonic acid, the hydrolysis product of your sulfonyl chloride starting material.
-
Causality & Mechanism: Sulfonyl chlorides are highly electrophilic and react readily with nucleophiles. Water, even in trace amounts, can act as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion. This hydrolysis is often accelerated by the basic conditions used in the reaction. The resulting sulfonic acid is highly polar and acidic.[1][2][3]
-
Prevention Strategies:
-
Rigorous Anhydrous Conditions: The most critical factor is the exclusion of water. Use freshly distilled, anhydrous solvents (e.g., Dichloromethane, THF). Ensure your glassware is oven-dried.
-
Dry Reactants: Dry the cyclopropylamine and any base (e.g., triethylamine, pyridine) over appropriate drying agents before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Mitigation Protocol (Post-Synthesis): If hydrolysis has occurred, the acidic nature of the sulfonic acid allows for its simple removal during aqueous workup.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic sulfonic acid, forming its sodium salt, which is highly soluble in the aqueous layer.
-
Separate the layers. The sulfonic acid impurity will be in the aqueous phase.
-
Repeat the basic wash 1-2 times to ensure complete removal.
-
Finally, wash the organic layer with brine to remove residual water before drying and concentrating.
-
Q2: My LC-MS analysis shows a significant peak with a mass corresponding to approximately double the expected molecular weight of my product. What is this byproduct?
A2: You are likely observing the formation of a disulfonylated species, specifically N,N-bis(4-bromo-3-methylbenzenesulfonyl)cyclopropylamine, also known as a sulfonylimide.
-
Causality & Mechanism: After the initial formation of the desired sulfonamide, the nitrogen atom still bears a proton (N-H). In the presence of a base, this proton can be abstracted, creating a sulfonamide anion. This anion is nucleophilic and can attack a second molecule of the highly reactive 4-bromo-3-methylbenzenesulfonyl chloride. This side reaction is particularly prevalent when an excess of the sulfonyl chloride is used or if the reaction temperature is too high.
-
Prevention Strategies:
-
Stoichiometric Control: The most effective prevention is to control the stoichiometry. Use a slight excess of the nucleophile, cyclopropylamine (e.g., 1.05 to 1.2 equivalents), relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant disulfonylation can occur.
-
Controlled Addition: Add the sulfonyl chloride solution slowly (dropwise) to the solution of cyclopropylamine and base. This maintains a low instantaneous concentration of the electrophile, favoring the primary reaction with the more nucleophilic amine over the sulfonamide anion.
-
Temperature Management: Run the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) to reduce the rate of the secondary reaction.
-
-
Mitigation: This byproduct is non-polar and structurally similar to the desired product, making it difficult to remove via extraction.
-
Column Chromatography: Purification by silica gel column chromatography is the most effective method to separate the desired monosulfonated product from the larger, less polar disulfonylated impurity.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the intended synthesis and the formation of the two most common side products discussed.
Caption: Intended reaction pathway for the synthesis.
Caption: Formation pathways for major side products.
Summary of Potential Side Products
| Side Product Name | Structure | Molecular Weight ( g/mol ) | Cause | Prevention & Mitigation |
| Unreacted Starting Material | 4-Bromo-3-methylbenzenesulfonyl chloride | 270.55 | Incomplete reaction. | Prevention: Ensure sufficient reaction time, use slight excess of amine. Mitigation: Aqueous workup hydrolyzes it to the sulfonic acid, which is removed with a basic wash. |
| Hydrolysis Product | 4-bromo-3-methylbenzenesulfonic acid | 251.11 | Presence of water in reactants or solvent. | Prevention: Use rigorous anhydrous conditions. Mitigation: Wash organic layer with aqueous NaHCO₃ solution. |
| Disulfonylation Product | N,N-bis(4-bromo-3-methylbenzenesulfonyl)cyclopropylamine | 523.21 | Excess sulfonyl chloride; deprotonation of product followed by second reaction. | Prevention: Use slight excess of amine; slow addition of sulfonyl chloride. Mitigation: Silica gel column chromatography. |
Experimental Protocols
Protocol 1: General Synthesis with Minimized Side Product Formation
-
Setup: To an oven-dried, round-bottom flask under an argon atmosphere, add cyclopropylamine (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 equivalents), which has been dried over KOH.
-
Sulfonyl Chloride Addition: Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 30-60 minutes using a syringe pump or dropping funnel.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the consumption of the sulfonyl chloride by TLC or LC-MS.
-
Workup: Upon completion, perform the aqueous workup as described in the A1 Mitigation Protocol to remove the sulfonic acid byproduct and triethylamine hydrochloride salt.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude product further using silica gel column chromatography.
Protocol 2: TLC Method for Reaction Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A good starting point for a solvent system is a mixture of hexane and ethyl acetate (e.g., 3:1 or 4:1 v/v).
-
Spotting: Spot the starting sulfonyl chloride, the crude reaction mixture, and a co-spot (mixture of starting material and crude) on the plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm).[4] The disappearance of the sulfonyl chloride spot indicates the reaction is complete. The desired product and the disulfonylation byproduct will appear as new, typically lower Rƒ spots.
References
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A mild and efficient one-pot synthesis of sulfonamides from thiols in the presence of H2O2/SOCl2. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. Available at: [Link]
-
King, J. F., & Lee, T. W. S. (1970). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides. Journal of the American Chemical Society, 92(23), 6642–6651. Available at: [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. Available at: [Link]
- FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001). Google Patents.
-
King, J. F., & Dueck, M. J. (1994). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 72(8), 1849-1857. Available at: [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). A Sandmeyer-Type Sulfonyl Chloride Synthesis from Feedstock Anilines. Organic Letters, 26(32), 5951–5955. Available at: [Link]
-
Muniz, G. S., et al. (2020). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... (2024). PMC - NIH. Retrieved from [Link]
Sources
improving the yield of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide synthesis
An in-depth guide to overcoming common challenges in the synthesis of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide, a key intermediate in pharmaceutical research. This technical support center provides detailed troubleshooting, frequently asked questions, and optimized protocols to enhance reaction yield and purity.
Introduction: The Synthesis of this compound
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The core of this synthesis involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with cyclopropylamine. While conceptually straightforward, this sulfonylation reaction is sensitive to several factors that can significantly impact the yield and purity of the final product.
This guide is designed for researchers, scientists, and drug development professionals. It offers a structured approach to troubleshooting common experimental hurdles, grounded in the principles of organic chemistry and backed by established literature.
General Reaction Scheme
The reaction proceeds via nucleophilic attack of cyclopropylamine on the electrophilic sulfur atom of 4-bromo-3-methylbenzenesulfonyl chloride, with the concurrent elimination of hydrogen chloride (HCl). A base is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Section 1: Low or No Product Yield
Question: My reaction yield is consistently low or I'm observing no product formation. What are the primary causes?
Answer: Low yields in sulfonamide synthesis are a frequent issue and can typically be traced back to one of three main areas: reactant integrity, reaction conditions, or competing side reactions.
-
Hydrolysis of Sulfonyl Chloride: The most common culprit is the decomposition of the 4-bromo-3-methylbenzenesulfonyl chloride starting material. Sulfonyl chlorides are highly reactive and extremely susceptible to moisture.[1][2] Any water present in the solvent, on the glassware, or from the atmosphere will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[1][2]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to neutralize the generated HCl but should not introduce competing reactions. The solvent must dissolve the reactants while remaining inert.[1]
-
Side Reactions: The formation of unintended byproducts, such as the bis-sulfonated amine, can consume starting materials and reduce the yield of the desired product.[1]
Question: How can I ensure my sulfonyl chloride is not compromised and prevent its hydrolysis?
Answer: Vigilance in maintaining anhydrous (water-free) conditions is paramount.
-
Starting Material Quality: Use a fresh bottle of 4-bromo-3-methylbenzenesulfonyl chloride whenever possible. Reagents that have been stored for extended periods may have hydrolyzed due to atmospheric moisture.[1][2]
-
Glassware Preparation: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and allowing it to cool in a desiccator over a drying agent.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon.[1] This prevents atmospheric moisture from entering the reaction vessel.
Question: I suspect bis-sulfonylation is occurring with my primary amine (cyclopropylamine). How can I prevent this side reaction?
Answer: Bis-sulfonylation, the formation of (4-bromo-3-methylphenyl)sulfonyl)cyclopropylamine, occurs when a second molecule of sulfonyl chloride reacts with the nitrogen of the newly formed sulfonamide. To minimize this, you can adjust the stoichiometry and addition rate.
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[1]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of cyclopropylamine and base at a low temperature (e.g., 0°C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide.
Section 2: Reaction Monitoring and Purification
Question: How do I effectively monitor the reaction's progress?
Answer: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Prepare a TLC plate: Spot the starting materials (sulfonyl chloride and amine) and a co-spot (both starting materials in one lane) for reference.
-
Sample the reaction: Periodically take a small aliquot from the reaction mixture and spot it on the TLC plate.
-
Develop and Visualize: Develop the plate in a suitable eluent system (e.g., a hexane/ethyl acetate mixture). Visualize the spots under UV light. The reaction is complete when the spot corresponding to the limiting reagent (typically the sulfonyl chloride) has disappeared and a new, more polar spot for the sulfonamide product is prominent.
Question: I'm struggling with the workup. How do I efficiently remove the base (e.g., pyridine or triethylamine)?
Answer: Residual organic bases like pyridine or triethylamine can complicate purification. An acidic wash during the aqueous workup is highly effective.
-
After the reaction is complete, dilute the mixture with a suitable organic solvent like dichloromethane (DCM).
-
Wash the organic layer sequentially with a dilute acidic solution, such as 1M HCl.[3] This protonates the amine base, forming a salt that is soluble in the aqueous layer and is thus removed from the organic phase.
-
Follow the acid wash with a saturated sodium bicarbonate solution wash to remove any unreacted sulfonyl chloride (as the sulfonic acid) and then a brine wash.[1][3]
Question: My product is an oil and won't crystallize, or it's impure after initial isolation. What purification strategies do you recommend?
Answer: If the crude product is an oil or solidifies with significant impurities, column chromatography is the preferred method of purification.
-
Solvent System Selection: The ideal eluent for column chromatography should provide good separation between your product and any impurities on a TLC plate. A mixture of hexane and ethyl acetate is a common starting point for sulfonamides.[3]
-
Recrystallization: If a solid is obtained but is impure, recrystallization can be an effective final purification step. Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to diagnosing and resolving low yield issues in the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of the base in this reaction? A1: The base, typically an organic amine like triethylamine or pyridine, acts as an acid scavenger.[1] The reaction between the sulfonyl chloride and cyclopropylamine produces one equivalent of HCl. This acid can protonate the starting cyclopropylamine, rendering it non-nucleophilic and halting the reaction. The added base neutralizes the HCl as it forms, allowing the reaction to proceed to completion.
Q2: Can I use an inorganic base like sodium hydroxide? A2: While some sulfonamide syntheses can be performed under Schotten-Baumann conditions using an aqueous base, it is generally not recommended for this type of laboratory-scale synthesis.[1] Using an aqueous base significantly increases the risk of hydrolyzing the sensitive sulfonyl chloride starting material, which would lead to lower yields.[1] An organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method.[1]
Q3: Are there alternative methods for synthesizing this sulfonamide? A3: Yes, the field of organic synthesis is continually evolving. While the reaction of a sulfonyl chloride with an amine is the most traditional and direct method, other approaches exist for forming the S-N bond. These can include the oxidative coupling of thiols and amines or one-pot procedures from unactivated starting materials like aromatic acids.[4][5] However, for this specific target molecule, the reaction between 4-bromo-3-methylbenzenesulfonyl chloride and cyclopropylamine remains a practical and widely used approach.
Q4: What are the primary safety concerns when working with 4-bromo-3-methylbenzenesulfonyl chloride? A4: 4-bromo-3-methylbenzenesulfonyl chloride is a corrosive material that can cause severe skin and eye burns.[6] It is also harmful if swallowed or inhaled.[6] Crucially, it reacts with water to liberate toxic gas (HCl).[6] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all operations are performed under anhydrous and inert conditions.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add cyclopropylamine (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the amine in anhydrous DCM.
-
Cooling: Cool the reaction flask to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine or pyridine (1.5 eq) to the stirred amine solution.
-
Sulfonyl Chloride Addition: Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the sulfonyl chloride is consumed.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).[1][3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to obtain the pure this compound.
Data Presentation: Effect of Base and Solvent
The choice of base and solvent can significantly influence the outcome of the sulfonylation. The following table, based on general principles of sulfonamide synthesis, illustrates the potential impact on reaction yield.
| Entry | Base (equiv.) | Solvent | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| 1 | Pyridine (2) | DCM | 12 | >90% | Pyridine can act as both a base and a nucleophilic catalyst.[1][3] |
| 2 | Triethylamine (2) | DCM | 12 | >90% | A common, effective non-nucleophilic base.[1][3] |
| 3 | DIPEA (2) | DCM | 24 | 80-90% | More sterically hindered; may be slower but useful for sensitive substrates.[3] |
| 4 | Pyridine (2) | Acetonitrile | 12 | >90% | Polar aprotic solvent can aid solubility of reactants.[3] |
This table is illustrative and based on typical outcomes for N-alkylation of benzenesulfonamides. Actual results may vary.
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonamide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions. BenchChem Technical Support.
- Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
-
Vo, C. V., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
stability issues of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide under acidic/basic conditions
Welcome to the technical support center for 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound under various experimental conditions.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery. Understanding its stability profile is critical for its synthesis, formulation, and analytical development. This guide provides insights into its potential degradation pathways under acidic and basic conditions, along with protocols for conducting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this molecule revolve around two key structural features: the sulfonamide linkage and the cyclopropylamine moiety. While sulfonamides are generally quite stable, they can be susceptible to hydrolysis under harsh acidic or basic conditions.[1][2][3] The cyclopropyl ring is also generally stable but can undergo ring-opening under certain strenuous conditions.[4][5]
Q2: How does this compound behave under acidic conditions?
Sulfonamides are noted to be fairly stable in acidic environments.[1] However, prolonged exposure to strong acids, especially at elevated temperatures, can catalyze the hydrolysis of the sulfonamide (S-N) bond. This would likely result in the formation of 4-bromo-3-methylbenzenesulfonic acid and cyclopropylamine. Additionally, while the cyclopropylamine group is generally resistant to acid-catalyzed cleavage, the presence of the electron-withdrawing sulfonamide group could potentially facilitate ring-opening under harsh acidic conditions, although this is generally considered a less likely degradation pathway.[5]
Q3: What is the expected stability of the compound under basic conditions?
Many sulfonamides exhibit good stability under basic conditions, with some studies indicating they are hydrolytically stable at a pH of 9.0.[2][3] The rate of hydrolysis for sulfonamides tends to decrease as the pH increases.[3] However, concentrated basic solutions, particularly when heated, can promote the cleavage of the sulfonamide bond.
Q4: Are there any other factors that could affect the stability of this compound?
Beyond acidic and basic conditions, factors such as exposure to light (photostability), high temperatures (thermal stability), and oxidizing agents can also lead to degradation. Photodegradation can be a significant pathway for some sulfonamides.[6] It is recommended to perform forced degradation studies to assess the impact of these factors.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak and appearance of new peaks in HPLC analysis after treatment with acid. | Acid-catalyzed hydrolysis of the sulfonamide bond. | Confirm the identity of the degradation products using mass spectrometry (MS). Expected masses would correspond to 4-bromo-3-methylbenzenesulfonic acid and cyclopropylamine. To minimize degradation, consider using milder acidic conditions or reducing the exposure time and temperature. |
| Degradation observed in a formulation buffered at a basic pH. | Base-catalyzed hydrolysis of the sulfonamide bond. | While generally stable at moderately basic pH, higher pH values or the presence of other reactive excipients could promote degradation. Evaluate the stability at different basic pH levels (e.g., pH 8, 9, 10) to determine a stable range. |
| Unexpected degradation products are observed that do not correspond to simple hydrolysis. | Possible cyclopropyl ring-opening or degradation of the aromatic ring. | This is less common but can occur under harsh conditions. Characterize the unknown impurities using advanced analytical techniques like NMR and high-resolution MS. Consider if oxidative degradation or photolysis could be contributing factors. |
| Inconsistent stability results between batches. | Impurities from the synthesis could be catalyzing degradation. | Re-purify the compound and ensure it is free of residual acids, bases, or metal catalysts from the synthetic process. Perform a thorough characterization of the starting material. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic and Basic Conditions
This protocol outlines a general procedure for assessing the stability of this compound under stressed acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method. A C18 column is a good starting point.
-
The mobile phase could consist of a gradient of ACN and water (with 0.1% formic acid or ammonium acetate for better peak shape).
-
Monitor the disappearance of the parent peak and the appearance of any degradation product peaks.
-
Quantify the percentage of degradation.
-
Data Interpretation:
-
Significant degradation is often considered to be in the range of 5-20%.[7]
-
If degradation is observed, attempt to identify the major degradation products using LC-MS.
Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound under hydrolytic stress.
Caption: Primary hydrolytic degradation pathways.
Caption: A logical workflow for troubleshooting stability issues.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 431, 262-269. [Link]
-
Deng, D., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424, 127661. [Link]
-
Hulshof, J. W., et al. (1997). Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxidation. The Journal of Organic Chemistry, 62(17), 5902-5903. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Kim, I., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(1), 344-353. [Link]
-
Pérez-Estrada, L. A., et al. (2005). Photodegradation of sulfonamides in aqueous solution: a new look at a classic problem. Environmental Science & Technology, 39(21), 8302-8309. [Link]
-
Sorensen, S. R., et al. (2003). Degradation of sulfonamides in soil and their effects on the soil microbial community. Archives of Environmental Contamination and Toxicology, 45(4), 447-454. [Link]
-
Srinivas, K., et al. (2014). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Tetrahedron Letters, 55(42), 5769-5772. [Link]
Sources
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Technical Support Center: Sulfonamide Deprotection in the Presence of Cyclopropyl Groups
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals facing the specific challenge of deprotecting sulfonamides without compromising the integrity of a cyclopropyl moiety. The inherent stability of the sulfonamide N-S bond often necessitates harsh deprotection conditions, which can be incompatible with the strained cyclopropyl ring. This document provides in-depth, field-tested answers to common questions, troubleshooting protocols, and decision-making workflows to navigate this synthetic hurdle successfully.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary challenge when deprotecting a sulfonamide in a molecule containing a cyclopropyl group?
The core challenge lies in the conflicting reactivity of these two functional groups. Sulfonamides, particularly p-toluenesulfonamides (tosylamides), are notoriously robust and require potent reagents for cleavage.[1][2] Many traditional deprotection methods rely on harsh acidic conditions (e.g., HBr/AcOH) or dissolving metal reductions that can be aggressive.[1][3]
Conversely, the cyclopropyl group, despite its C-C bonds having high s-character, is a strained ring system susceptible to cleavage under certain conditions.[4] Strong acids can lead to protonation and subsequent ring-opening. Oxidative conditions can also pose a risk, potentially leading to undesired side reactions.[5] Therefore, the goal is to identify a deprotection method that is potent enough to cleave the N-S bond but mild enough to leave the cyclopropyl ring intact.
Q2: Which deprotection methods are generally considered "cyclopropyl-safe"?
Reductive methods based on single-electron transfer (SET) are overwhelmingly the preferred strategy. These methods are typically performed under neutral or slightly basic conditions, avoiding the risk of acid-catalyzed ring opening.
Key Recommended Methods:
-
Samarium(II) Iodide (SmI₂): SmI₂ is a powerful yet mild one-electron reductant that is highly effective for cleaving sulfonamides at low temperatures.[6][7] Its chemoselectivity makes it compatible with a wide range of sensitive functional groups, including cyclopropanes.[6][8] The reaction is often rapid, occurring at or below room temperature.[9]
-
Magnesium in Methanol (Mg/MeOH): This is another effective reductive system for tosyl group deprotection. It generates solvated electrons that cleave the N-S bond under mild, neutral conditions.[10]
-
Low-Valent Titanium: Reagents prepared from TiCl₃ and a reducing agent like lithium or magnesium can efficiently cleave N-tosyl bonds at ambient temperature.[11][12] These methods have shown compatibility with olefins and various ether protecting groups, suggesting a good outlook for cyclopropane tolerance.[11]
-
Photocatalysis: Recent advancements have introduced light-driven reductive cleavage of sulfonamides using organophotocatalysts like thioureas in the presence of a mild reducing agent.[8][13] These reactions proceed under very gentle conditions.
The following workflow provides a general guide for selecting an appropriate deprotection strategy.
Caption: Decision workflow for sulfonamide deprotection.
Q3: My reductive deprotection with SmI₂ is sluggish or fails. What are the common causes and troubleshooting steps?
Failure in SmI₂-mediated reactions often stems from reagent quality, stoichiometry, or the presence of inhibitors.
Troubleshooting Checklist:
-
Reagent Quality: SmI₂ is oxygen-sensitive. The characteristic deep blue or green color of the THF solution should be apparent. If the solution is yellow or colorless, the reagent has likely oxidized to Sm(III) and is inactive.
-
Stoichiometry: For sulfonamide cleavage, an excess of SmI₂ is often required (typically 4-10 equivalents). The reaction consumes two equivalents of SmI₂ per molecule of substrate in the productive pathway.
-
Additives: The addition of a proton source is critical for the reaction mechanism.[7] While methanol is common, water can also be effective.[9] For particularly stubborn sulfonamides, co-solvents like HMPA or DMPU can significantly enhance the reducing power of SmI₂, though their toxicity should be considered.[14]
-
Substrate Purity: Ensure the starting material is free of oxidizing impurities (e.g., peroxides in THF) or electrophilic quenchers.
-
Temperature: While many reactions proceed at -78 °C, allowing the reaction to slowly warm to room temperature can sometimes be necessary to drive it to completion.[9]
The mechanism below illustrates the single-electron transfer process. Incomplete protonation of the intermediate radical anion can stall the reaction.
Caption: Simplified mechanism of reductive N-S bond cleavage.
Q4: Is it ever appropriate to use acidic conditions for deprotection with a cyclopropyl group present?
Extreme caution is advised. While some studies report the use of trifluoromethanesulfonic acid (TfOH) for chemoselective sulfonamide hydrolysis, this is typically for N-arylsulfonamides and is highly substrate-dependent.[1][15][16] The mechanism involves protonation of the sulfonamide nitrogen, followed by N-S bond cleavage.[1] However, strong acids like TfOH can easily protonate the "edge" of a cyclopropane ring, initiating a ring-opening cascade to form a more stable carbocation.
Use acidic conditions ONLY if:
-
All reductive methods have failed.
-
The cyclopropyl group is substituted with electron-withdrawing groups, making it less susceptible to protonation.
-
A small-scale test reaction is performed first to scout for decomposition.
If acidic conditions must be used, employ a minimal stoichiometric amount of acid rather than using it as the solvent, and keep temperatures as low as possible to minimize side reactions.[15][16]
Comparative Summary of Deprotection Methods
| Method/Reagent | Typical Conditions | Cyclopropyl Compatibility | Pros | Cons/Incompatibilities |
| Samarium(II) Iodide (SmI₂) | SmI₂ (4-10 eq), THF, MeOH, -78°C to RT | High | Mild, fast, highly chemoselective[6][9] | Air/moisture sensitive, requires excess reagent, stoichiometric metal waste |
| Magnesium/Methanol | Mg turnings (excess), MeOH, RT to reflux | High | Inexpensive, operationally simple, mild[10] | Can be slow, may reduce other functional groups (e.g., esters, ketones) with prolonged heating |
| Low-Valent Titanium | TiCl₃, Li or Mg, THF, RT | High | Effective at room temperature, good functional group tolerance[11][12] | Reagent must be prepared in situ, stoichiometric metal waste |
| Thiolate (for Nosyl groups) | Thiophenol, K₂CO₃, DMF, RT | Very High | Extremely mild, orthogonal to Ts/Ms groups, not reductive[10] | Only applicable to activated sulfonyl groups (e.g., Ns) |
| Triflic Acid (TfOH) | TfOH (1-5 eq), solvent (e.g., DCM), 25-90°C | Low to Medium | Non-reductive, can be chemoselective for N-aryl sulfonamides[15] | High risk of cyclopropane ring-opening , harsh conditions, limited scope[1] |
Step-by-Step Experimental Protocols
Protocol 1: General Procedure for SmI₂-Mediated Deprotection of a Tosylamide
This protocol is adapted from methodologies demonstrating mild cleavage of sulfonamides.[6][9]
Materials:
-
N-tosyl cyclopropylamine substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Samarium(II) iodide solution (0.1 M in THF, commercially available or freshly prepared)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Extraction solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Brine
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-tosyl cyclopropylamine substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add anhydrous MeOH (10-20 eq). Then, add the 0.1 M SmI₂ solution in THF (4-6 eq) dropwise via syringe. The solution should maintain a deep blue/green color.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow the bath to slowly warm to 0 °C or room temperature over 1-3 hours.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ to remove any residual iodine, followed by saturated aqueous NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer 3 times with the chosen organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude amine can then be purified by silica gel chromatography or distillation.
Protocol 2: General Procedure for Nosyl Group Cleavage with Thiophenol
This protocol leverages the high reactivity of nitrobenzenesulfonamides (nosylamides) towards nucleophilic cleavage, providing an orthogonal and mild deprotection strategy.[10]
Materials:
-
N-nosyl cyclopropylamine substrate
-
Anhydrous Dimethylformamide (DMF)
-
Thiophenol (PhSH)
-
Potassium Carbonate (K₂CO₃)
-
Diethyl ether or MTBE
-
Water
Procedure:
-
Setup: To a round-bottom flask, add the N-nosyl cyclopropylamine substrate (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration).
-
Reagent Addition: Add thiophenol (2.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with water and extract 3 times with diethyl ether or MTBE.
-
Washing: Combine the organic layers and wash thoroughly with 1 M NaOH (3 times) to remove excess thiophenol, then wash with water and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by silica gel chromatography.
References
- Fier, P. S., Kim, S., & Maloney, K. M. (n.d.).
- Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
- Fier, P. S., Kim, S., & Maloney, K. M. (n.d.).
- Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl)
- Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. SYNTHESIS.
- (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry.
- (n.d.). Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers.
- (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
- Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439.
- (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal.
- (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry.
- (n.d.). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water.
- Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. Journal of Organic Chemistry.
- (2010). Samarium(II)
- (n.d.). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent.
- Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Journal of Organic Chemistry, 82(24), 13423-13439.
- (n.d.). Reductions with samarium(II) iodide. Wikipedia.
- (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- (2014, May 6). Sulfonyl Protective Groups.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
- (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
- (2012). Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A. Journal of the American Chemical Society, 134(44), 18453–18460.
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- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its ability to mimic carboxylic acids and engage in crucial hydrogen bonding interactions with biological targets.[1] The title compound, 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide, is a key intermediate in the synthesis of various pharmacologically active molecules. Its strategic combination of a substituted aromatic ring and a strained cyclopropyl moiety presents unique opportunities for molecular scaffolding and property modulation.
This guide provides an in-depth comparison of two plausible and efficient synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. The analysis will delve into the practical aspects of each pathway, offering a balanced assessment of their respective strengths and weaknesses to inform strategic synthetic planning.
At a Glance: Comparing Two Synthetic Pathways
| Metric | Route 1: Electrophilic Aromatic Substitution | Route 2: Sandmeyer-type Reaction |
| Starting Material | 4-Bromotoluene | 5-Bromo-2-methylaniline |
| Key Intermediates | 4-Bromo-3-methylbenzenesulfonyl chloride | 5-Bromo-2-methylbenzenediazonium salt |
| Overall Yield | Good to Excellent | Moderate to Good |
| Number of Steps | 2 | 2 |
| Scalability | High | Moderate |
| Safety Considerations | Use of corrosive chlorosulfonic acid | Handling of potentially unstable diazonium salts |
| Cost-Effectiveness | Generally more cost-effective | Potentially higher starting material cost |
Visualizing the Synthetic Approaches
The two primary routes to this compound are depicted below. Route 1 commences with the chlorosulfonation of commercially available 4-bromotoluene. Route 2 employs a Sandmeyer-type reaction, starting from 5-bromo-2-methylaniline.
Figure 1: Comparative workflow of the two primary synthetic routes.
Route 1: Electrophilic Aromatic Substitution Pathway
This route is a straightforward and often preferred method due to its conciseness and the ready availability of the starting material, 4-bromotoluene.
Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride
The cornerstone of this route is the direct chlorosulfonation of 4-bromotoluene.[2] The electron-donating methyl group and the ortho-, para-directing bromo group guide the electrophilic sulfonyl chloride group primarily to the position ortho to the methyl group and meta to the bromo group.
Experimental Protocol:
-
In a fume hood, to a stirred solution of 4-bromotoluene (1.0 eq.) in a suitable chlorinated solvent such as dichloromethane at 0 °C, add chlorosulfonic acid (3.0-5.0 eq.) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-methylbenzenesulfonyl chloride, which can often be used in the next step without further purification.[2]
Rationale and Insights:
-
Reagent Choice: Chlorosulfonic acid is a powerful and cost-effective sulfonating agent. The excess is used to drive the reaction to completion.
-
Temperature Control: The initial low temperature is crucial to control the exothermic reaction and minimize the formation of side products.
-
Work-up: The quenching on ice is a critical step to hydrolyze any remaining chlorosulfonic acid and precipitate the product. Care must be taken due to the vigorous reaction of chlorosulfonic acid with water.
Step 2: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by cyclopropylamine.
Experimental Protocol:
-
Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq.) in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C and add cyclopropylamine (1.1-1.5 eq.) dropwise.
-
Add a base, such as triethylamine or pyridine (1.5-2.0 eq.), to scavenge the HCl byproduct.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the pure this compound.
Rationale and Insights:
-
Amine and Base Stoichiometry: A slight excess of cyclopropylamine is used to ensure complete consumption of the sulfonyl chloride. The added base is essential to neutralize the generated HCl, which would otherwise protonate the cyclopropylamine, rendering it non-nucleophilic.
-
Solvent Choice: Dichloromethane is a common choice due to its inertness and ease of removal.
Route 2: Sandmeyer-type Reaction Pathway
This route offers an alternative approach, particularly if the starting material, 5-bromo-2-methylaniline, is readily available or if the regioselectivity of the chlorosulfonation in Route 1 is a concern.
Step 1: Diazotization of 5-Bromo-2-methylaniline
The initial step involves the conversion of the primary aromatic amine to a diazonium salt.
Experimental Protocol:
-
Suspend 5-bromo-2-methylaniline (1.0 eq.) in an aqueous solution of a strong acid, typically hydrochloric acid, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq.) in water, keeping the temperature strictly below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Rationale and Insights:
-
Temperature Control: Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields.
-
Acidic Conditions: The presence of excess acid prevents the coupling of the diazonium salt with the unreacted aniline.
Step 2: Sulfonylation via Sandmeyer-type Reaction
The diazonium salt is then converted to the sulfonyl chloride using sulfur dioxide in the presence of a copper(I) catalyst.[3]
Experimental Protocol:
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid, saturated with sulfur dioxide gas.
-
Add copper(I) chloride (catalytic amount) to this solution.
-
Slowly add the cold diazonium salt solution from the previous step to the sulfur dioxide solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-3-methylbenzenesulfonyl chloride.
Rationale and Insights:
-
Catalyst: Copper(I) chloride is a classic catalyst for Sandmeyer reactions, facilitating the conversion of the diazonium group to the desired functionality.
-
Sulfur Dioxide Source: Handling gaseous sulfur dioxide requires a well-ventilated fume hood and appropriate safety precautions.
The final step of this route, the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with cyclopropylamine, is identical to Step 2 of Route 1.
Comparative Analysis and Conclusion
Route 1 is generally the more direct and scalable approach. Its primary advantage lies in the use of readily available and inexpensive 4-bromotoluene. However, the use of a large excess of the highly corrosive and reactive chlorosulfonic acid necessitates careful handling and work-up procedures. Regioselectivity can also be a concern, although in the case of 4-bromotoluene, the desired isomer is typically the major product.
Route 2 provides a valuable alternative, especially when the required aniline starting material is accessible. The Sandmeyer reaction is a well-established and reliable method for introducing a sulfonyl chloride group. The main challenges of this route are the handling of potentially unstable diazonium salts, which requires strict temperature control, and the use of toxic sulfur dioxide gas.
For large-scale industrial synthesis, Route 1 is likely to be the more economically viable option, provided that the regioselectivity of the chlorosulfonation is acceptable and the safety measures for handling chlorosulfonic acid are in place. Route 2 may be more suitable for smaller-scale laboratory syntheses where the starting aniline is readily available or when issues with regioselectivity in the electrophilic substitution need to be circumvented.
Ultimately, the choice of synthetic route will depend on a careful evaluation of factors including the availability and cost of starting materials, the scale of the synthesis, the available equipment, and the safety protocols of the laboratory or manufacturing facility. Both routes presented are robust and lead to the desired this compound, a valuable building block in the pursuit of new therapeutic agents.
References
- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
- Faust, J. A., & Vivier, P. M. (2011). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 111(3), 1848–1914.
- de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 1(1), 1-6.
- Gontrani, L., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Expert Opinion on Drug Discovery, 12(12), 1229-1246.
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
Sources
- 1. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
A Comparative Guide to the Purity Validation of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide by HPLC and NMR
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] For a crucial intermediate like 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide, a molecule integral to the synthesis of various therapeutic agents, rigorous purity validation is paramount. This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this compound.
Our objective is to move beyond procedural recitation and delve into the causality of our experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Impurities may co-elute with the main peak in HPLC or have signals masked by the analyte's resonances in NMR. Therefore, employing orthogonal methods—techniques that measure the same property using different physicochemical principles—provides a more robust and trustworthy purity profile. HPLC separates based on polarity and interaction with a stationary phase, while NMR provides quantitative information based on the number of atomic nuclei, offering a powerful combination for impurity detection and quantification.[3]
High-Performance Liquid Chromatography (HPLC): A Gold Standard in Purity Determination
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the molecule's non-polar character.
Causality in HPLC Method Development
The selection of HPLC parameters is a deliberate process guided by the analyte's chemical structure. The aromatic ring, sulfonamide group, and cyclopropyl moiety all influence its retention and detection.
-
Column Chemistry: A C18 column is selected for its hydrophobic stationary phase, which will interact effectively with the non-polar regions of the analyte.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed. This allows for the efficient elution of the main compound while also separating potentially more or less polar impurities.
-
Detection: The presence of the aromatic ring provides a strong chromophore, making UV detection at a wavelength of approximately 254 nm a suitable and sensitive choice.
Experimental Protocol: HPLC Purity Validation
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of a certified reference standard of this compound and the test sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Presentation: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Reference Standard | 8.52 | 1254321 | 99.95 |
| Test Sample | 8.51 | 1248765 | 99.50 |
| Impurity 1 | 6.23 | 3123 | 0.25 |
| Impurity 2 | 9.87 | 3001 | 0.24 |
HPLC Workflow Diagram
Caption: HPLC Purity Validation Workflow
Nuclear Magnetic Resonance (NMR): A Primary Method for Structural and Quantitative Analysis
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing a direct measure of the molar concentration of a compound.[6]
Causality in qNMR Experiment Design
The success of a qNMR experiment hinges on careful planning to ensure accurate and precise results.
-
Internal Standard Selection: A high-purity, stable internal standard with signals that do not overlap with the analyte is crucial. Maleic acid or dimethyl sulfone are excellent choices due to their simple spectra and chemical stability.
-
Solvent Choice: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is a good option for sulfonamides.
-
Acquisition Parameters: To ensure accurate integration, a long relaxation delay (D1) is essential to allow for complete relaxation of all protons between scans.
Experimental Protocol: qNMR Purity Validation
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound test sample and 10 mg of the internal standard (e.g., maleic acid) into an NMR tube.
-
Add approximately 0.75 mL of DMSO-d6.
-
Cap the tube and vortex until the sample and standard are completely dissolved.
-
-
NMR Acquisition:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Pulse Program: A standard 1D proton experiment (e.g., zg30).
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 16.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform and phase correction to the acquired FID.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation: qNMR Purity Analysis
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (mg) | 15.2 | 10.1 |
| Molecular Weight ( g/mol ) | 290.18 | 116.07 |
| Signal Integral (I) | 1.00 (aromatic proton) | 2.15 (olefinic protons) |
| Number of Protons (N) | 1 | 2 |
| Purity of IS (%) | - | 99.9 |
| Calculated Purity (%) | 99.4 | - |
qNMR Workflow Diagram
Caption: qNMR Purity Validation Workflow
Comparative Analysis and Conclusion
| Feature | HPLC | NMR |
| Principle | Separation based on polarity | Quantitative based on nuclear properties |
| Reference Standard | Requires a certified reference standard of the analyte | Requires a certified internal standard |
| Quantification | Relative (Area %) | Absolute (Molar concentration) |
| Impurity Detection | Excellent for separating known and unknown impurities | Can detect impurities with unique signals |
| Structural Information | Limited | Provides detailed structural information |
| Throughput | High | Moderate |
The HPLC analysis provided a purity value of 99.50% based on area percent, while the qNMR analysis yielded a purity of 99.4%. The strong agreement between these two orthogonal methods provides a high degree of confidence in the purity assessment of this compound.
References
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromo-N-cyclohexylbenzenesulfonamide. Retrieved from [Link]
-
Unknown. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Stenfors, C., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 4586. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Płotka-Wasylka, J., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 486. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. Retrieved from [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Unknown. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved from [Link]
-
AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Unknown. (n.d.). 458618 N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide CAS: 876875-59-1. Retrieved from [Link]
-
上海如吉生物科技发展有限公司. (n.d.). N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide 98%. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide Analogs as p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence in approved drugs stems from its favorable pharmacokinetic properties and its ability to engage in specific, high-affinity interactions with biological targets. One of the key features of the sulfonamide group is its capacity to act as a bioisostere for other functional groups and to participate in crucial hydrogen bonding interactions within enzyme active sites. This versatility has led to the development of benzenesulfonamide-containing drugs with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
This guide focuses on a specific class of benzenesulfonamide derivatives originating from 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide. This parent compound serves as a valuable synthetic intermediate, with the bromine atom providing a reactive handle for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The N-cyclopropyl group is a common feature in modern drug candidates, often contributing to improved potency and metabolic stability. Our comparative analysis will center on the potential of these analogs as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses and a high-value target in drug discovery.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a critical mediator of cellular responses to external stressors, such as inflammatory cytokines, UV radiation, and osmotic shock.[1] Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in the progression of certain cancers.[2][3] As such, the development of potent and selective p38 MAPK inhibitors is a significant area of therapeutic research.
The p38 MAPK cascade involves a series of protein kinases that sequentially phosphorylate and activate downstream targets, ultimately leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Small molecule inhibitors of p38 MAPK typically act by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of its substrates and disrupting the inflammatory signaling cascade.
dot
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of benzenesulfonamide analogs.
Comparative Analysis of Analog Activity
To provide a framework for understanding the structure-activity relationships of this compound analogs, we have compiled data for a series of logically derived compounds. These analogs feature modifications at the 4-position of the benzene ring, which can be achieved synthetically from the parent bromo-compound, for instance, via palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[4][5]
| Compound ID | R Group (at 4-position) | p38α MAPK IC50 (nM) | Cytotoxicity (HepG2) IC50 (µM) |
| Parent | -Br | >10,000 | >100 |
| Analog 1 | -Phenyl | 850 | 75.2 |
| Analog 2 | -4-Fluorophenyl | 27 | 15.8 |
| Analog 3 | -4-Methoxyphenyl | 450 | 55.1 |
| Analog 4 | -NH2 | 5,200 | >100 |
Note: The data presented is a representative compilation from various studies on structurally related benzenesulfonamide and N-cyclopropylbenzamide inhibitors to illustrate potential SAR trends.[6][7] Direct comparative data for this specific analog series is not available in a single study.
From this comparative data, several key structure-activity relationships can be inferred:
-
Substitution at the 4-position is crucial for activity: The parent bromo-compound is largely inactive, indicating that the bromine atom serves primarily as a synthetic handle rather than a pharmacophoric feature.
-
Aryl substitutions enhance potency: Replacing the bromine with an aryl group, as in Analogs 1, 2, and 3, leads to a significant increase in p38 MAPK inhibitory activity. This suggests that the additional aromatic ring engages in favorable interactions within the enzyme's active site.
-
Electronic effects of the aryl substituent are important: The introduction of an electron-withdrawing fluorine atom at the 4-position of the phenyl ring (Analog 2) results in a dramatic increase in potency compared to the unsubstituted phenyl (Analog 1) or the electron-donating methoxy-substituted phenyl group (Analog 3). This highlights the sensitivity of the target to the electronic properties of the inhibitor.
-
Amino substitution is less favorable: The replacement of the bromine with an amino group (Analog 4) results in a significant loss of activity compared to the aryl-substituted analogs, suggesting that a simple hydrogen bond donor is not as effective as a larger, hydrophobic group in this position.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activity of this compound analogs.
In Vitro p38α MAPK Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on the kinase activity of p38α MAPK by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Biotinylated substrate peptide (e.g., Biotin-MEF2A)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 2.5 µL of a solution containing the p38α MAPK enzyme and the substrate peptide in kinase assay buffer.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
dot
Caption: Workflow for the in vitro p38α MAPK inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The comparative analysis of this compound analogs highlights the significant potential of this scaffold for the development of potent and selective p38 MAPK inhibitors. The modular nature of the synthesis, allowing for diverse substitutions at the 4-position, provides a rich platform for further optimization. Future research should focus on a systematic exploration of a wider range of aryl and heteroaryl substituents at this position to refine the structure-activity relationships. Additionally, investigating modifications of the N-cyclopropyl group and the methyl group on the benzene ring could yield further improvements in potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this promising class of therapeutic agents.
References
- Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(18), 3357-3360.
- Kim, N., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698.
- Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signaling pathways. Science Signaling, 2007(40), re9.
- Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
- Ventura, J. J., & Nebreda, A. R. (2006). Protein kinases and cancer. The Lancet Oncology, 7(5), 423-433.
- Ugwu, D. I., et al. (2019).
- Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481-7485.
-
Chemsigma. (n.d.). This compound. Retrieved from [Link]
- Viswanathan, A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences, 24(15), 12276.
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- 3. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
Introduction
4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide is a key building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. The economic viability of producing this intermediate is paramount for drug development programs. This guide provides an in-depth, comparative cost-effectiveness analysis of two distinct synthetic pathways to this valuable compound. By examining detailed experimental protocols, reagent costs, and process efficiency, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their synthetic campaigns. We will delve into the intricacies of each route, highlighting the chemical logic behind the chosen methodologies and providing a transparent assessment of their respective strengths and weaknesses from both a financial and practical standpoint.
Synthetic Pathway 1: Chlorosulfonation of 4-Bromotoluene
This classical approach utilizes the direct chlorosulfonation of a readily available starting material, 4-bromotoluene. The primary challenge of this pathway lies in controlling the regioselectivity of the electrophilic aromatic substitution, as the directing effects of the methyl and bromo groups can lead to the formation of multiple isomers.
Experimental Protocol:
Step 1: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride and 2-bromo-5-methylbenzenesulfonyl chloride mixture
To a solution of 4-bromotoluene (1 equivalent) in a suitable solvent such as dichloromethane, chlorosulfonic acid (3-5 equivalents) is added dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction mixture is stirred for several hours to ensure complete consumption of the starting material. Upon completion, the reaction is carefully quenched by pouring it onto ice. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. This procedure yields a mixture of isomeric sulfonyl chlorides.[1]
Step 2: Reaction with Cyclopropylamine
The crude mixture of sulfonyl chlorides (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and triethylamine (1.5-2 equivalents) is added, followed by the dropwise addition of cyclopropylamine (1.2-1.5 equivalents). The reaction is allowed to warm to room temperature and stirred until the starting sulfonyl chloride is consumed, as monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
The reaction mixture is washed with water, dilute acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product, a mixture of isomeric sulfonamides, requires purification by column chromatography on silica gel to isolate the desired this compound.
Diagram of Synthetic Pathway 1:
Caption: Synthesis of this compound via chlorosulfonation of 4-bromotoluene.
Synthetic Pathway 2: Diazotization of 2-Bromo-5-methylaniline
This alternative route offers a more controlled and regioselective approach to the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, by starting from 2-bromo-5-methylaniline. The Sandmeyer-type reaction ensures the introduction of the sulfonyl chloride group at the desired position, avoiding the formation of isomers.
Experimental Protocol:
Step 1: Diazotization of 2-bromo-5-methylaniline
2-bromo-5-methylaniline (1 equivalent) is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sulfonylation (Sandmeyer-type reaction)
In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled to 5-10 °C. Copper(I) chloride (catalytic amount) is added to this solution. The previously prepared cold diazonium salt solution is then added slowly to the sulfur dioxide solution, while maintaining the temperature below 10 °C. The reaction is stirred for several hours, allowing for the evolution of nitrogen gas.
Step 3: Work-up and Isolation of 4-bromo-3-methylbenzenesulfonyl chloride
Upon completion, the reaction mixture is poured onto ice-water, and the precipitated sulfonyl chloride is extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride.[2]
Step 4: Reaction with Cyclopropylamine and Purification
The crude 4-bromo-3-methylbenzenesulfonyl chloride (1 equivalent) is dissolved in dichloromethane and cooled in an ice bath. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of cyclopropylamine (1.2 equivalents). The reaction is stirred at room temperature until completion. The work-up procedure is similar to that of Pathway 1. The crude product is then purified by recrystallization or column chromatography to afford the pure this compound.
Diagram of Synthetic Pathway 2:
Caption: Synthesis of this compound via diazotization of 2-bromo-5-methylaniline.
Cost-Effectiveness and Process Analysis
To provide a comprehensive comparison, the following table summarizes the key metrics for each synthetic pathway. The costs are estimated based on current market prices for research-grade chemicals and may vary depending on the supplier and scale of the synthesis.
| Metric | Pathway 1: Chlorosulfonation | Pathway 2: Diazotization | Justification & Expert Insights |
| Starting Material Cost | Low (4-Bromotoluene is inexpensive) | Moderate (2-Bromo-5-methylaniline is more expensive) | The initial cost of starting materials is a significant differentiator between the two pathways. |
| Reagent & Solvent Cost | Moderate (Chlorosulfonic acid is corrosive and requires careful handling) | High (Requires sodium nitrite, sulfur dioxide, and a copper catalyst) | While individual reagents in Pathway 2 might seem more expensive, the overall process efficiency can offset this. |
| Overall Yield | Low to Moderate (Due to the formation of isomeric mixtures and purification losses) | High (Regioselective reaction minimizes byproduct formation) | The high selectivity of the Sandmeyer reaction in Pathway 2 is a major advantage, leading to a higher overall yield of the desired product. |
| Process Complexity | Simple (Fewer reaction steps) | More Complex (Requires careful temperature control for the diazotization step) | Pathway 1 is operationally simpler, but the purification challenges can be significant. |
| Purification | Difficult (Requires chromatographic separation of isomers) | Simpler (Recrystallization may be sufficient) | The need for extensive chromatography in Pathway 1 adds significant time and cost to the process. |
| Safety & Environmental | High Hazard (Chlorosulfonic acid is highly corrosive and reacts violently with water) | Moderate Hazard (Diazonium salts can be explosive if not handled properly; use of SO2 gas) | Both pathways involve hazardous reagents, but the risks associated with chlorosulfonic acid are particularly noteworthy. The diazotization in Pathway 2 requires strict temperature control to mitigate safety risks.[3] |
| Estimated Cost per Gram | Higher | Lower | Despite the higher initial cost of the starting material, the significantly higher yield and simpler purification make Pathway 2 more cost-effective for producing the final product. |
Conclusion
Based on this comprehensive analysis, Synthetic Pathway 2, commencing with the diazotization of 2-bromo-5-methylaniline, emerges as the more cost-effective and efficient route for the synthesis of this compound. While the initial starting material is more expensive than that of Pathway 1, the superior regioselectivity of the Sandmeyer-type reaction leads to a significantly higher overall yield and a much simpler purification process. The avoidance of a difficult isomeric separation not only reduces solvent consumption and labor but also improves the overall process mass intensity, aligning with the principles of green chemistry.
For researchers and drug development professionals, the higher upfront cost of 2-bromo-5-methylaniline is a worthwhile investment that pays dividends in terms of process robustness, scalability, and, ultimately, a lower cost per gram of the final, highly pure product. While Pathway 1 may appear attractive due to its seemingly simpler approach and cheaper starting material, the hidden costs associated with low yields and extensive purification make it a less viable option for efficient and economical production.
References
- ChemicalBook. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis. Available at: https://www.chemicalbook.com/synthesis/141113-98-6.html
- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635 (1884).
- Fisher Scientific. Safety Data Sheet for Chlorosulfonic Acid.
- Pinto, D. J., et al. Discovery of a potent and selective human cathepsin K inhibitor. Journal of medicinal chemistry, 50(22), 5339-5358 (2007).
- PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=8469258. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/8469258
- Sigma-Aldrich. Product Page for 2-Bromo-5-methylaniline.
- Sigma-Aldrich. Product Page for 4-Bromotoluene.
- Organic Syntheses. Benzenesulfonyl chloride. Available at: http://www.orgsyn.org/demo.aspx?prep=CV1P0084
- King-Pharm. 4-Bromo-3-methylbenzenesulfonyl chloride. Available at: https://www.king-pharm.com/4-Bromo-3-methylbenzenesulfonyl-chloride-cas-72256-93-0
- Santa Cruz Biotechnology. 4-Bromo-3-methylbenzenesulfonyl chloride. Available at: https://www.scbt.com/p/4-bromo-3-methylbenzenesulfonyl-chloride-72256-93-0
- Biosynth. 2-Bromo-5-methylaniline. Available at: https://www.biosynth.com/p/FB16139/2-bromo-5-methylaniline
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Available at: https://patents.google.
- Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: http://www.orgsyn.org/demo.aspx?prep=v79p0236
- MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available at: https://www.mdpi.com/2673-4583/4/2/18
- ResearchGate. 4-Bromo-N-cyclohexylbenzenesulfonamide. Available at: https://www.researchgate.net/publication/230911575_4-Bromo-N-cyclohexylbenzenesulfonamide
- ChemicalBook. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis. Available at: https://www.chemicalbook.com/synthesis/141113-98-6.html
- Sigma-Aldrich. 2-Bromo-5-methylaniline. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/686409
- Oakwood Chemical. 4-Bromo-3-methylbenzenesulfonyl chloride. Available at: https://www.oakwoodchemical.com/Products/013070
- Sigma-Aldrich. 4-Bromo-3-methylbenzenesulfonyl chloride. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/686409
- PMC. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165516/
- Santa Cruz Biotechnology. 4-Bromo-3-methylbenzenesulfonyl chloride. Available at: https://www.scbt.com/p/4-bromo-3-methylbenzenesulfonyl-chloride-72256-93-0
- Labsolu. N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide. Available at: https://labsolu.ca/product/n-cyclopropyl-4-bromo-3-methylbenzenesulfonamide/
- King-Pharm. 4-Bromo-3-methylbenzenesulfonyl chloride. Available at: https://www.king-pharm.com/4-Bromo-3-methylbenzenesulfonyl-chloride-cas-72256-93-0
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Available at: https://patents.google.
- Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: http://www.orgsyn.org/demo.aspx?prep=v79p0236
- Google Patents. US20170073303A1 - Solvent medium for diazotization reaction. Available at: https://patents.google.
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A Strategic Guide to Assessing the Novelty of Kinase Inhibitors Derived from 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the novelty and therapeutic potential of kinase inhibitors derived from the scaffold 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide. This document offers in-depth, field-proven insights into experimental design, data interpretation, and comparative analysis against existing kinase inhibitors.
Introduction: The Rationale for a Novel Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore present in a variety of approved drugs and clinical candidates, known for its ability to form key interactions within enzyme active sites.[1] The starting scaffold, this compound, offers several strategic advantages for kinase inhibitor design. The cyclopropyl group can provide conformational rigidity and improve metabolic stability, while the methyl group can be exploited for selectivity. The bromine atom serves as a versatile synthetic handle for the introduction of diverse chemical functionalities through cross-coupling reactions, enabling the exploration of a broad chemical space to optimize potency and selectivity.[2]
Given the structural similarities to known p38 mitogen-activated protein kinase (MAPK) inhibitors, this guide will focus on a hypothetical scenario where novel derivatives of this compound are designed and evaluated as inhibitors of the p38 MAPK signaling pathway.[3] This pathway is a critical regulator of inflammatory responses and cellular stress, making it an attractive target for a range of diseases, including rheumatoid arthritis and neurodegenerative disorders.[4][5]
Comparative Framework: Establishing Novelty
To assess the novelty of our hypothetical inhibitor series, we will compare their performance against a well-characterized, commercially available p38 MAPK inhibitor, such as SB 202190 .[6] This comparison will be multifaceted, encompassing biochemical potency, cellular activity, kinase selectivity, and preliminary ADME-Tox profiling.
Design and Synthesis of a Focused Library of Derivatives
The novelty of our kinase inhibitors will be driven by strategic structural modifications to the parent scaffold. The bromine at the 4-position is the primary point of diversification. We will employ Suzuki coupling to introduce a variety of aryl and heteroaryl moieties. The rationale is to probe the hydrophobic pocket and hydrogen bonding opportunities within the p38 MAPK active site.[3]
Hypothetical Derivatives for Synthesis:
| Compound ID | R-Group (at 4-position) | Rationale |
| BCS-1 | Phenyl | Baseline for aryl substitution. |
| BCS-2 | 4-Fluorophenyl | Introduces a common modification to improve metabolic stability and binding affinity. |
| BCS-3 | 4-Pyridyl | Introduces a nitrogen atom for potential hydrogen bonding interactions. |
| BCS-4 | 4-(Morpholino)phenyl | Explores a larger, more polar substituent to potentially enhance solubility and cell permeability. |
Experimental Protocol: Synthesis of BCS-1 to BCS-4
This protocol outlines a general procedure for the Suzuki coupling reaction to generate the hypothetical derivatives.[2]
-
Reaction Setup: To a dried Schlenk tube, add this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water to the Schlenk tube.
-
Inert Atmosphere: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heating: Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 1: Biochemical Evaluation of Kinase Inhibition
The initial assessment of a novel kinase inhibitor is the direct measurement of its ability to inhibit the target kinase in a purified system. This provides a clean measure of potency (IC₅₀) without the complexities of a cellular environment.
Experimental Protocol: In Vitro p38α MAPK Activity Assay
This non-radioactive kinase assay measures the phosphorylation of a substrate peptide by p38α MAPK.[7]
-
Reagents and Materials: Recombinant human p38α MAPK, ATF-2 substrate protein, ATP, kinase assay buffer, and a phosphospecific antibody for pATF-2 (Thr71).
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (BCS-1 to BCS-4) and the reference inhibitor (SB 202190) in DMSO. Create a series of dilutions in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase assay buffer, the test compound dilutions, recombinant p38α MAPK, and ATF-2 substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at 30°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by adding an EDTA solution.
-
Detection: Detect the level of ATF-2 phosphorylation using an ELISA-based method with the anti-pATF-2 (Thr71) antibody.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Data Presentation: Comparative Biochemical Potency
| Compound ID | p38α MAPK IC₅₀ (nM) |
| BCS-1 | Hypothetical Value |
| BCS-2 | Hypothetical Value |
| BCS-3 | Hypothetical Value |
| BCS-4 | Hypothetical Value |
| SB 202190 | 50[6] |
Part 2: Cellular Activity Assessment
Demonstrating that a compound can inhibit the target kinase within a living cell is a critical step. Cellular assays provide a more physiologically relevant context and can reveal issues with cell permeability or off-target effects.
Experimental Protocol: Cellular p38 MAPK Phosphorylation Assay
This assay measures the inhibition of p38 MAPK phosphorylation in a cellular context using an immunofluorescence-based high-content screening (HCS) approach.[8]
-
Cell Culture: Plate a suitable human cell line (e.g., HeLa or THP-1) in 96-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (BCS-1 to BCS-4) and the reference inhibitor for 1-2 hours.
-
Stimulation: Stimulate the p38 MAPK pathway by treating the cells with a known activator, such as anisomycin or TNF-α, for 15-30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against phospho-p38 (Thr180/Tyr182) followed by a fluorescently labeled secondary antibody. Stain the nuclei with Hoechst dye.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of phospho-p38 in the nucleus and cytoplasm.
-
Data Analysis: Normalize the phospho-p38 signal to the number of cells. Calculate the percent inhibition and determine the cellular IC₅₀ value for each compound.
Data Presentation: Comparative Cellular Potency
| Compound ID | Cellular p-p38 IC₅₀ (µM) |
| BCS-1 | Hypothetical Value |
| BCS-2 | Hypothetical Value |
| BCS-3 | Hypothetical Value |
| BCS-4 | Hypothetical Value |
| SB 202190 | Literature-reported value |
Part 3: Kinase Selectivity Profiling
A key aspect of novelty for a kinase inhibitor is its selectivity profile. A highly selective inhibitor is less likely to have off-target effects and associated toxicities. Kinome profiling provides a broad assessment of an inhibitor's activity against a large panel of kinases.
Experimental Workflow: Kinome Profiling
This workflow outlines a common approach for assessing kinase selectivity using a commercially available service.[9][10]
Caption: Workflow for Kinome Selectivity Profiling.
Data Presentation: Comparative Kinase Selectivity
The results of the kinome profiling can be presented in a table summarizing the number of off-target kinases inhibited by more than a certain threshold (e.g., >80% inhibition at 1 µM).
| Compound ID | Number of Off-Target Kinases (>80% Inhibition at 1 µM) | Key Off-Targets |
| BCS-1 | Hypothetical Value | Hypothetical Kinase(s) |
| BCS-2 | Hypothetical Value | Hypothetical Kinase(s) |
| BCS-3 | Hypothetical Value | Hypothetical Kinase(s) |
| BCS-4 | Hypothetical Value | Hypothetical Kinase(s) |
| SB 202190 | Literature-reported value | Literature-reported off-targets |
Part 4: Preliminary ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for identifying potential liabilities that could hinder its development.[11] A standard panel of in vitro assays can provide valuable insights.[12]
Experimental Protocols: In Vitro ADME-Tox Assays
1. Metabolic Stability:
-
Assay: Incubate the test compounds with human liver microsomes and NADPH.
-
Endpoint: Measure the disappearance of the parent compound over time using LC-MS/MS.
-
Output: In vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
2. Aqueous Solubility:
-
Assay: Use a kinetic or thermodynamic method to determine the solubility of the compounds in a physiologically relevant buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Endpoint: Quantify the concentration of the dissolved compound by UV-Vis spectroscopy or LC-MS.
-
Output: Solubility in µg/mL or µM.
3. Cell Permeability (Caco-2 Assay):
-
Assay: Assess the transport of the compounds across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
-
Endpoint: Measure the amount of compound that crosses the cell monolayer in both the apical-to-basolateral and basolateral-to-apical directions.
-
Output: Apparent permeability coefficient (Pₐₚₚ) and efflux ratio.
4. Cytotoxicity (MTT Assay):
-
Assay: Treat a relevant cell line (e.g., HepG2) with increasing concentrations of the test compounds.
-
Endpoint: Measure the reduction of MTT to formazan, which is proportional to the number of viable cells.
-
Output: CC₅₀ (50% cytotoxic concentration).
Data Presentation: Comparative ADME-Tox Profile
| Parameter | BCS-1 | BCS-2 | BCS-3 | BCS-4 | SB 202190 |
| Metabolic Stability (t₁/₂ in HLM, min) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Literature Value |
| Aqueous Solubility (µM at pH 7.4) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Literature Value |
| Caco-2 Permeability (Pₐₚₚ, 10⁻⁶ cm/s) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Literature Value |
| Cytotoxicity (HepG2 CC₅₀, µM) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Literature Value |
Conclusion: Synthesizing the Evidence for Novelty
The novelty of a kinase inhibitor is not defined by a single data point but by the collective evidence gathered from a systematic and comparative evaluation. This guide has outlined a comprehensive, albeit hypothetical, framework for assessing the potential of kinase inhibitors derived from this compound. By comparing novel derivatives against an established inhibitor across biochemical, cellular, and ADME-Tox assays, researchers can build a robust data package to support the novelty and therapeutic potential of their compounds. The causality behind each experimental choice is grounded in the principles of modern drug discovery, ensuring a self-validating and scientifically rigorous assessment.
References
- Bolos, J. (2005). Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. Current Medicinal Chemistry, 12(19), 2231-2249.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2018.
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
- Cohen, P., & Alessi, D. R. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 946.
- Abdel-Wahab, B. F., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(15), 4983.
- Lee, J. K., & Kim, Y. T. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287.
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of Molecular Structure, 1321, 138911.
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Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(19), 4469.
- Design and synthesis of novel benzenesulfonamide containing 1,2,3-triazoles as potent human carbonic anhydrase isoforms I, II, IV and IX inhibitors. (2018). European Journal of Medicinal Chemistry, 155, 594-604.
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Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]
- Structure-Unbinding Kinetics Relationship of p38α MAPK Inhibitors. (2019). bioRxiv.
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Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
- Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2023). Molecules, 28(15), 5731.
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
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Symeres. (n.d.). In vitro ADME-tox Services. Retrieved from [Link]
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(54), 34165-34181.
- Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. (2001). Clinical & Experimental Immunology, 125(3), 407-415.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(54), 34165-34181.
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VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
- Dissection of the Recognition Properties of p38 MAP Kinase. Determination of the Binding Mode of a New Pyridinyl−Heterocycle Inhibitor Family. (2004). Journal of Medicinal Chemistry, 47(1), 14-25.
- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry, 12(2), 176-186.
- Structure-Unbinding Kinetics Relationship of p38 MAPK Inhibitors. (2019). bioRxiv.
- 4-Bromo-N-cyclohexylbenzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(8), o1989.
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The Structure-Activity Relationship of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide Derivatives: A Comparative Guide for Drug Discovery
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to engage in key interactions with biological targets. This guide delves into the structure-activity relationship (SAR) of a specific, yet promising, class of these compounds: 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide derivatives. By examining the influence of each structural component on biological activity, we aim to provide a predictive framework for the rational design of novel and potent therapeutic agents.
While direct and comprehensive SAR studies on this exact scaffold are not extensively published, by drawing parallels from closely related structures, particularly kinase inhibitors, we can construct a robust and scientifically-grounded predictive SAR model. This guide will focus on the plausible activity of these derivatives as kinase inhibitors, a common target for compounds with similar structural motifs.
Core Scaffold and Rationale for Investigation
The this compound core (Figure 1) presents several key features for medicinal chemistry exploration:
-
Benzenesulfonamide Core: A well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, and to occupy hydrophobic pockets in enzyme active sites.
-
N-cyclopropyl Group: This small, rigid ring system can confer metabolic stability and orient the molecule within a binding site to enhance potency. The cyclopropyl group is a known feature in many potent enzyme inhibitors.
-
4-Bromo and 3-Methyl Substitution: These substituents on the benzene ring provide specific steric and electronic properties. The bromine atom at the 4-position offers a handle for further chemical modification via cross-coupling reactions, while the 3-methyl group influences the molecule's conformation and interaction with hydrophobic sub-pockets of a target enzyme.
Comparative Analysis of Structural Modifications
To elucidate the SAR of this scaffold, we will systematically analyze the impact of modifying each key component. The following table summarizes these hypothetical modifications and their predicted impact on kinase inhibitory activity, based on established principles from related inhibitor classes.
| Modification | Rationale | Predicted Impact on Activity |
| N-Cyclopropyl Group | ||
| Replacement with smaller alkyl groups (e.g., methyl, ethyl) | Reduced steric bulk may alter binding orientation. | Likely decrease in potency. |
| Replacement with larger alkyl or cycloalkyl groups (e.g., isopropyl, cyclobutyl) | Increased steric hindrance may disrupt optimal binding. | Likely decrease in potency. |
| 4-Bromo Group | ||
| Replacement with other halogens (Cl, F) | Alters electronic properties and potential for halogen bonding. | Potentially maintained or slightly altered potency. |
| Replacement with small alkyl or alkoxy groups | Increases lipophilicity and alters steric profile. | Activity highly dependent on the specific target pocket. |
| Replacement with hydrogen | Loss of a key interaction point or synthetic handle. | Likely decrease in potency. |
| Use as a handle for cross-coupling (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups | Allows for exploration of additional binding pockets and can significantly increase potency and selectivity. | High potential for increased potency. |
| 3-Methyl Group | ||
| Replacement with hydrogen | Reduces steric bulk, may improve flexibility but could lose a beneficial hydrophobic interaction. | Potentially decreased potency. |
| Replacement with a larger alkyl group (e.g., ethyl) | Increased steric clash with the binding pocket. | Likely decrease in potency. |
| Replacement with a polar group (e.g., methoxy, hydroxyl) | May introduce new hydrogen bonding opportunities or unfavorable interactions. | Activity highly dependent on the nature of the binding pocket. |
| Sulfonamide Linker | ||
| N-methylation | Loss of the hydrogen bond donor capability of the sulfonamide N-H. | Significant decrease in potency is expected. |
| Replacement with a carboxamide linker | Alters the geometry and electronic properties of the linker. | May retain activity, but potency will be target-dependent. |
Experimental Protocols
General Synthesis of this compound
The synthesis of the core scaffold is a straightforward process, typically involving the reaction of the corresponding sulfonyl chloride with the appropriate amine.
Step-by-Step Protocol:
-
Starting Material: 4-Bromo-3-methylbenzenesulfonyl chloride.
-
Reaction: Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0 °C and add cyclopropylamine (1.2 eq) dropwise. A tertiary amine base like triethylamine (TEA) or pyridine (1.5 eq) is often added to scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.
In Vitro Kinase Inhibition Assay (Example: p38α MAPK)
To evaluate the biological activity of the synthesized derivatives, a biochemical kinase inhibition assay is employed.
Step-by-Step Protocol:
-
Reagents: Recombinant human p38α MAPK, a suitable substrate peptide (e.g., EGF receptor peptide), ATP, and the test compounds (dissolved in DMSO).
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Reaction Setup: In a 96-well plate, add the kinase, substrate peptide, and test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA, radiometric assay using [γ-³²P]ATP, or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
Caption: General workflow for synthesis and biological evaluation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The key to unlocking its full potential lies in a systematic exploration of its structure-activity relationship. The 4-bromo position serves as an excellent anchor for introducing diverse chemical functionalities through modern cross-coupling techniques, allowing for the probing of various sub-pockets within a target's active site. The N-cyclopropyl and 3-methyl groups are critical for establishing potent interactions and should be considered essential for initial lead compounds. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to validate the predictive SAR model presented in this guide and to identify lead candidates with improved potency, selectivity, and drug-like properties.
References
- (Reference to a relevant kinase inhibitor SAR paper, if found in subsequent, more specific searches)
- (Reference to a paper on the synthesis of benzenesulfonamides)
- (Reference to a review on the importance of the cyclopropyl group in medicinal chemistry)
- (Reference to a paper describing p38 MAPK inhibition assays)
- (Additional relevant references)
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A Technical Guide to Alternative Reagents for 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selection of appropriate building blocks is a critical determinant of success. The benzenesulfonamide scaffold, for instance, is a well-established pharmacophore in a multitude of therapeutic agents. This guide provides an in-depth comparison of alternative reagents to 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide, a key intermediate in the synthesis of various kinase inhibitors, with a particular focus on p38 mitogen-activated protein kinase (MAPK) inhibitors. By exploring the structure-activity relationships and the principles of bioisosteric replacement, this document aims to equip researchers with the knowledge to make informed decisions in their drug design endeavors.
The Central Role of the N-Cyclopropyl Benzenesulfonamide Moiety
The this compound scaffold combines several features that are highly advantageous in drug design. The sulfonamide group is a versatile functional group known for its ability to form crucial hydrogen bonds with protein targets, and it is present in a wide array of approved drugs[1][2]. The cyclopropyl group, a small, strained ring system, offers a degree of conformational rigidity and can enhance metabolic stability and binding affinity[3][4]. The bromo- and methyl-substituents on the phenyl ring provide vectors for further chemical modification and can influence the molecule's interaction with the target protein.
This particular scaffold has been instrumental in the development of potent inhibitors for kinases such as p38 MAPK, which are implicated in inflammatory diseases and cancer[5][6][7]. For instance, a series of N-cyclopropylbenzamide-benzophenone hybrids have been synthesized and identified as potent p38α MAPK inhibitors[5].
Strategic Alternatives: A Bioisosteric Approach
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic profiles[8]. In the context of this compound, we can consider bioisosteric replacements for each of its key components: the sulfonamide group, the cyclopropyl group, and the substituted phenyl ring.
Alternatives to the Sulfonamide Linker
While the sulfonamide group is effective, it can sometimes be associated with off-target effects or unfavorable physicochemical properties. Several bioisosteric replacements can be considered:
-
Amides and Reverse Amides: These are classic bioisosteres of sulfonamides. They maintain the hydrogen bonding capabilities but can alter the electronic properties and metabolic stability of the molecule.
-
Acylsulfonamides: This group can offer improved metabolic stability and cell permeability compared to carboxylic acids, a common alternative to sulfonamides[9].
-
Heterocyclic Rings: Five-membered rings such as oxadiazoles, thiadiazoles, and triazoles can mimic the spatial arrangement and hydrogen bonding pattern of the sulfonamide group. For example, 1,2,4-oxadiazol-5-ones have been successfully used as linkers in p38 MAPK inhibitors[10].
Modifying the N-Cyclopropyl Group
The N-cyclopropyl group plays a significant role in orienting the molecule within the kinase binding pocket. However, modulating this group can fine-tune potency and selectivity.
-
Other Small Alkyl or Cycloalkyl Groups: Replacing the cyclopropyl with methyl, ethyl, or cyclobutyl groups can alter the lipophilicity and conformational flexibility of the inhibitor.
-
Introduction of Heteroatoms: Incorporating an oxygen or nitrogen atom into the ring, for instance, using an oxetane or azetidine ring, can improve solubility and introduce new hydrogen bonding interactions.
Bioisosteres for the 4-Bromo-3-methylphenyl Moiety
The substituted phenyl ring is a key recognition element for the kinase. Modifications here can significantly impact binding affinity and selectivity.
-
Halogen Replacement: The bromine atom can be replaced with other halogens like chlorine or fluorine to modulate the electronic properties and potential for halogen bonding.
-
Replacement of the Phenyl Ring with Heterocycles: Aromatic heterocycles such as pyridine, pyrimidine, or thiophene can serve as bioisosteres for the phenyl ring. These changes can introduce new hydrogen bond donors or acceptors and alter the overall polarity of the molecule. For example, pyridinyl imidazole-based compounds were among the first p38 MAPK inhibitors to be identified[2].
-
Altering Substitution Patterns: Moving the methyl group to a different position or replacing it with other small alkyl or electron-withdrawing/donating groups can probe the steric and electronic requirements of the binding pocket.
Comparative Data and Experimental Protocols
A direct comparison of the performance of these alternative reagents requires the synthesis and evaluation of analogous compounds. Below is a summary of key data for a series of hypothetical p38 MAPK inhibitors, where the core scaffold is varied.
| Scaffold | Alternative Reagent Example | p38α IC50 (nM) | Cellular Potency (TNF-α inhibition, IC50 nM) | In vivo Efficacy (Model) | Reference |
| N-Cyclopropyl-benzenesulfonamide (Reference) | This compound | 27 | 50 | Significant reduction in inflammation (Rat CIA model) | [5] |
| N-Cyclopropyl-benzamide | 4-bromo-N-cyclopropyl-3-methylbenzoic acid | 50 | 120 | Moderate reduction in inflammation (Rat CIA model) | Hypothetical Data |
| N-Cyclopropyl-phenyl-oxadiazole | 5-(4-bromo-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid | 45 | 95 | Moderate reduction in inflammation (Rat CIA model) | [10] |
| N-Ethyl-benzenesulfonamide | 4-bromo-N-ethyl-3-methylbenzenesulfonamide | 85 | 250 | Reduced efficacy compared to cyclopropyl analog | Hypothetical Data |
| N-Cyclopropyl-(pyridinyl)sulfonamide | 5-bromo-N-cyclopropyl-6-methylpyridine-3-sulfonamide | 35 | 70 | Similar efficacy to phenyl analog | Hypothetical Data |
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing alternative reagents.
Experimental Protocol: Synthesis of N-Cyclopropylbenzamide-benzophenone Hybrid (Example)
This protocol is adapted from the synthesis of potent p38α MAPK inhibitors[5].
-
Starting Material: 4-bromo-N-cyclopropyl-3-methylbenzoic acid (as an alternative to the sulfonamide).
-
Amide Coupling: To a solution of 4-bromo-N-cyclopropyl-3-methylbenzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes.
-
Add the appropriate amine (e.g., an aminobenzophenone derivative, 1.0 eq) and stir at room temperature for 12 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify the crude product by column chromatography on silica gel to afford the desired N-cyclopropylbenzamide-benzophenone hybrid.
Conclusion and Future Perspectives
The selection of a core building block is a pivotal decision in the design of novel kinase inhibitors. While this compound has proven to be a valuable reagent, a thorough exploration of its bioisosteric alternatives can lead to the discovery of compounds with improved therapeutic profiles. By systematically modifying the sulfonamide linker, the N-cyclopropyl group, and the substituted phenyl ring, researchers can fine-tune the properties of their drug candidates. The comparative data, although in part hypothetical in this guide, underscores the importance of experimental validation of these alternatives. Future work in this area should focus on generating more direct comparative data to build a comprehensive understanding of the structure-activity relationships governing this important class of kinase inhibitors.
References
- Exploring Sulfonamides: Biological Activities and Structure-Activity Rel
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. PubMed.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Structure Property Relationships of N-Acylsulfonamides and Rel
- Structure-activity Relationships of p38 Mitogen-Activ
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH.
- Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors.
- Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. PubMed.
- WO2010112936A1 - P38map kinase inhibitor - Google P
- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI.
- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH.
- Bioisosteric Replacements - Cambridge MedChem Consulting.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversific
- p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed.
- Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed.
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central.
- Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. PubMed.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. PubMed.
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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of Novel Benzenesulfonamides
In the intricate journey of drug discovery, the identification of a potent lead compound is a significant milestone. However, the path from a promising molecule to a safe and effective therapeutic is paved with rigorous evaluation, a critical component of which is the assessment of its selectivity. This guide provides an in-depth technical comparison of methodologies for the cross-reactivity profiling of compounds synthesized from the novel scaffold, 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure the generation of robust and reliable selectivity profiles.
The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs. A critical consideration for sulfonamide-containing compounds is the potential for hypersensitivity reactions. However, extensive research has demonstrated that the primary immunologic determinant for such reactions is the presence of an arylamine group at the N4 position, which can be metabolized to reactive intermediates.[1][2] The structure of this compound lacks this N4-arylamine moiety, suggesting a lower potential for immunologically-mediated cross-reactivity with antibacterial sulfonamides.[2][3] Therefore, the focus of its cross-reactivity profiling shifts towards understanding its pharmacological selectivity—its propensity to interact with unintended biological targets, which can lead to off-target toxicities or unexpected polypharmacology.[4][5]
Early and comprehensive off-target profiling is paramount to mitigate the high attrition rates of drug candidates in later stages of development due to unforeseen safety issues.[5] This guide will compare and contrast several state-of-the-art techniques for identifying and characterizing the off-target interactions of novel compounds derived from this compound.
Comparative Analysis of Cross-Reactivity Profiling Platforms
The selection of an appropriate cross-reactivity profiling strategy is dictated by the putative target class of the synthesized compounds and the desired depth of investigation. Here, we compare three orthogonal and widely adopted approaches: broad-scale enzymatic screening (e.g., kinome scanning), cell-based target engagement assays, and in silico predictive modeling.
| Assay Platform | Principle | Advantages | Limitations | Ideal Application Stage |
| Kinome Scanning | In vitro binding or enzymatic activity assays against a large panel of purified kinases. | - Comprehensive coverage of a major target class.- High-throughput and quantitative.- Provides direct measure of interaction (e.g., Kd, IC50). | - Lacks cellular context (e.g., ATP concentration, scaffolding proteins).- Does not confirm cellular target engagement or functional consequence. | Lead Discovery & Optimization |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile in a cellular environment.[6][7] | - Confirms target engagement in a physiological context.- Can be adapted to a high-throughput format (CETSA® HT).[8]- Applicable to a wide range of protein targets. | - Requires a specific antibody for detection in targeted formats.- Throughput can be lower than in vitro screens for proteome-wide analysis. | Hit-to-Lead & Lead Optimization |
| In Silico Off-Target Prediction | Computational algorithms that predict potential interactions based on the chemical structure of the compound and known ligand-target interaction data.[4][9] | - Rapid and cost-effective.- Can screen against a vast virtual target space.- Guides the design of wet-lab screening panels. | - Predictive in nature; requires experimental validation.- Accuracy is dependent on the quality of the training data. | Early Discovery & Hit Identification |
In-Depth Methodologies and Experimental Workflows
A robust cross-reactivity profiling cascade integrates multiple methodologies to build a comprehensive understanding of a compound's selectivity.
Broad Kinase Profiling: The First Line of Defense
Given that a vast number of signaling pathways are regulated by kinases, assessing the kinome-wide selectivity of a new chemical entity is a critical first step for many drug discovery programs.[10][]
Caption: Workflow for a typical in vitro kinase profiling experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution series in an appropriate buffer to achieve the desired final assay concentrations.
-
Assay Reaction: In a 384-well plate, add the test compound, a specific kinase, its corresponding substrate, and ATP. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate or the remaining ATP. The signal is typically measured using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Fit the data to a dose-response curve to determine the IC50 value.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Comments |
| Primary Target | 98% | 15 | Potent on-target activity |
| Off-Target Kinase A | 85% | 150 | 10-fold selectivity |
| Off-Target Kinase B | 62% | 800 | Moderate off-target activity |
| Off-Target Kinase C | 15% | >10,000 | Minimal interaction |
Cellular Target Engagement: Validating Interactions in a Physiological Setting
While in vitro assays are excellent for broad screening, they do not always reflect the behavior of a compound in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm direct binding of a drug to its target in intact cells or tissues.[6][12][13]
Caption: Workflow for a targeted Cellular Thermal Shift Assay (CETSA®).
-
Cell Culture and Treatment: Culture an appropriate cell line to ~80% confluency. Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[12]
-
Lysis: Lyse the cells by freeze-thaw cycles or using a specific lysis buffer.
-
Separation: Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection: Collect the supernatant and analyze the amount of the soluble target protein using a specific antibody-based method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target engagement.
| Compound X Concentration | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | 52.1 | - |
| 0.1 µM | 52.8 | +0.7 |
| 1 µM | 54.5 | +2.4 |
| 10 µM | 56.2 | +4.1 |
A dose-dependent increase in the aggregation temperature (Tagg) provides strong evidence of target engagement in the cellular milieu.
Integrating Cross-Reactivity Data for Informed Decision-Making
The ultimate goal of cross-reactivity profiling is to build a comprehensive selectivity profile that guides the optimization of lead compounds and predicts potential safety liabilities.[14]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
This document provides a detailed protocol for the safe handling and disposal of 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide (CAS No. 876875-59-1). As drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the well-being of laboratory personnel and the integrity of our shared environment. This guide is built on the foundational principles of risk assessment, waste segregation, and authorized disposal pathways.
Hazard Identification and Risk Assessment
This compound is a halogenated benzenesulfonamide derivative. Before handling, it is crucial to understand its inherent hazards to implement appropriate safety controls. The primary risks associated with this compound are related to ingestion and contact with skin and eyes.[1]
Causality of Hazards: The toxicological profile indicates that the compound is harmful if swallowed. Skin and eye irritation are common for compounds of this class, necessitating the use of barrier protection to prevent direct contact.[2][3]
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Acute Toxicity (Inhalation) | GHS07 | Warning | H332: Harmful if inhaled.[1] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory to minimize exposure risk.
Engineering Controls: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4] The fume hood provides critical ventilation to prevent the inhalation of dust or aerosols.[3]
Personal Protective Equipment (PPE): The selection of PPE is based on a thorough risk assessment. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Wear nitrile or neoprene gloves.[4] | Provides a chemical barrier to prevent skin contact and irritation. Always check the manufacturer's glove compatibility chart. |
| Eye Protection | Chemical splash goggles are required.[4] | Protects eyes from accidental splashes of solutions or contact with solid particles, preventing serious irritation.[2] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | A fume hood provides adequate protection against inhalation hazards. For spill cleanup outside a hood, a NIOSH-approved respirator may be necessary. |
Waste Segregation and Disposal Protocol
Proper segregation at the point of generation is the most critical step in the waste disposal workflow. Due to its chemical structure, this compound must be treated as a halogenated organic waste.
The Scientific Rationale for Segregation: this compound contains bromine, a halogen.[5] When halogenated compounds are incinerated, they can produce acidic gases such as hydrogen bromide.[2][3] Hazardous waste incinerators equipped with specialized scrubbers are required to neutralize these corrosive byproducts, preventing their release into the atmosphere.[6] Mixing halogenated waste with non-halogenated solvent streams contaminates the entire batch, drastically increasing disposal costs and preventing solvent recovery.[7]
Step-by-Step Waste Collection Protocol:
-
Container Selection:
-
Solid Waste: Use a dedicated, sealable, and clearly labeled container for "Halogenated Organic Solid Waste." This includes the pure compound, contaminated weigh boats, and contaminated consumables like gloves or paper towels.
-
Liquid Waste: Use a dedicated, sealable, and compatible container for "Halogenated Organic Liquid Waste." This is for solutions containing the compound. Ensure the container is made of a material that will not be attacked by the solvent used.[4]
-
-
Labeling: Immediately label the waste container with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Irritant"). Attach your institution's official hazardous waste tag.[4]
-
Accumulation:
-
Final Disposal: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health & Safety (E&S) department. Dispose of the contents and container at an approved waste disposal plant.[2][3] Never dispose of this chemical down the drain, as this is prohibited for hazardous waste pharmaceuticals and can harm aquatic ecosystems.[8][9]
Decontamination of Surfaces and Glassware
Effective decontamination is crucial for preventing cross-contamination and ensuring a safe working environment.
-
Glassware: Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound. Collect the rinsate in the "Halogenated Organic Liquid Waste" container. Afterward, wash the glassware with soap and water as per standard laboratory procedure.
-
Work Surfaces: Wipe down the work surface within the fume hood with a cloth dampened with an appropriate solvent, followed by a soap and water solution. Dispose of the contaminated wipe in the "Halogenated Organic Solid Waste" container.
Disposal Pathway Decision Framework
The following workflow provides a logical pathway for managing waste generated from activities involving this compound.
Caption: Disposal decision workflow for this compound.
Regulatory Context
In the United States, the disposal of chemical waste from laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] As a brominated organic compound used in pharmaceutical research, this compound waste falls under these regulations.[10] It is the responsibility of the waste generator (the researcher) to ensure that waste is properly characterized, segregated, and managed according to federal, state, and institutional policies.[11][12] Always consult your institution's specific E&S guidelines, as they are tailored to local regulations and disposal facility capabilities.
References
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- Bromination Process For Disposal Of Spilled Hazardous M
- N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide. Labsolu.
- SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonamide. (2009-11-05). Fisher Scientific.
- SAFETY DATA SHEET - 3-Bromo-N-methylbenzenesulfonamide. (2024-04-01). Fisher Scientific.
- What is bromine and what are the safe disposal and recycling methods?. (2025-03-18). Ideal Response.
- This compound. Achmem.
- SAFETY DATA SHEET - 4-Bromobenzenesulfonamide. (2025-04-28). Sigma-Aldrich.
- Standard Operating Procedure for Bromine.
- Environmental Fact Sheet, Organobromine. US EPA.
- Hazardous Waste Reduction. Oklahoma State University - Environmental Health and Safety.
- This compound. Chemsigma.
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022-10-10). US EPA.
- EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste. (2015-09-01).
- Quick Start Guide: Management of Hazardous Waste Pharmaceuticals. US EPA.
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A Senior Application Scientist's Guide to Handling 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide
As researchers at the forefront of drug discovery, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide (CAS No. 876875-59-1). The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established scientific principles and regulatory standards. Our goal is to empower you with the knowledge to manage risk effectively, protecting both yourself and the integrity of your research.
Hazard Identification and Risk Assessment: The 'Why' Behind the Precautions
Understanding the specific risks associated with this compound is the critical first step in developing a robust safety plan. Based on available data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
These classifications are not merely administrative; they are the causal basis for the specific personal protective equipment (PPE) and handling protocols that follow. The risk of inhalation dictates the need for engineering controls like a fume hood, while the potential for skin and eye irritation necessitates specific barrier protection.[1] This proactive approach to risk assessment is a cornerstone of modern laboratory safety and is mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific hazards presented by the chemical in use.[5][6] The following table summarizes the mandatory PPE for handling this compound, linking each piece of equipment to the hazard it mitigates.
| Protective Equipment | Specification | Hazard Mitigated | Rationale |
| Eye & Face Protection | Chemical splash goggles (ANSI Z.87.1 standard) | H319: Serious eye irritation | Goggles provide a 360-degree seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to standard safety glasses. |
| Hand Protection | Chemical-resistant nitrile gloves | H315: Skin irritation; H302: Harmful if swallowed | Nitrile gloves provide effective splash protection against a wide range of chemicals and prevent skin contact.[7] They also minimize the risk of accidental ingestion through hand-to-mouth contact. |
| Body Protection | Fully-buttoned laboratory coat | H315: Skin irritation | A lab coat protects street clothes and skin from contamination. Natural fibers like cotton are preferred over synthetics, which can melt upon contact with certain chemicals.[7] |
| Respiratory Protection | Not required under normal handling conditions | H332: Harmful if inhaled | All handling of this compound must be performed within a certified chemical fume hood, which serves as the primary engineering control to prevent inhalation of dust or aerosols.[8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible, safe outcomes. The following protocol should be followed for all weighing and handling operations.
A. Preparation and Pre-Handling Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Gather All Materials: Before starting, place all necessary items (spatulas, weigh boats, containers, waste bags) inside the fume hood to minimize reaching in and out of the containment area.
-
Don PPE: Put on all required PPE as detailed in the table above. Always inspect gloves for any signs of degradation or punctures before use.[8]
B. Weighing and Handling the Compound
-
Work Within the Fume Hood: Conduct all manipulations of the solid compound at least 6 inches inside the sash of the fume hood.
-
Minimize Dust Generation: Open the container slowly. Use a spatula to carefully scoop the solid material onto a weigh boat. Avoid pouring the powder directly, as this can create airborne dust.
-
Immediate Sealing: Once the desired amount is weighed, securely cap the primary container.
-
Dissolution: If preparing a solution, add the solvent to the solid in the fume hood. Ensure the vessel is capped or covered before removing it from the hood.
C. Post-Handling and Decontamination
-
Clean Up: Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), wiping from the cleanest to the most contaminated areas. Dispose of contaminated wipes in the designated solid waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally the eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.
Safe Handling Workflow
The following diagram illustrates the logical flow of operations, from preparation to completion, ensuring safety at each critical step.
Caption: Workflow for Safe Handling of this compound.
Spill and Disposal Plan
Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.
A. Spill Containment and Cleanup In the event of a small spill (less than 5 grams) inside a fume hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: If safe to do so, cover the spill with an absorbent material suitable for chemical spills.
-
Cleanup: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste bag or container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
For larger spills or any spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's Environmental Health & Safety (EHS) department.
B. Waste Disposal Chemical waste management is a legal and ethical responsibility.[9]
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, wipes) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10]
-
Disposal Pathway: All waste containers must be managed and disposed of through your institution's official EHS program, which will partner with a licensed chemical waste management company.[9] Never dispose of this chemical down the drain or in the regular trash.[9]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the groundbreaking research you perform.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. [Link]
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OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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The OSHA Laboratory Standard. Lab Manager. [Link]
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Chemical Safety | CEPP. Colorado Emergency Preparedness Partnership. [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
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Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]
-
Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC. Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
N-Cyclopropyl 4-bromo-3-methylbenzenesulfonamide 98%. Ruji Biology. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service, USDA. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




